Tetrafluoroboric acid
Description
Structure
2D Structure
Properties
IUPAC Name |
hydron;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/BF4/c2-1(3,4)5/q-1/p+1 | |
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InChI Key |
ODGCEQLVLXJUCC-UHFFFAOYSA-O | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[B-](F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HBF4, BF4H | |
| Record name | FLUOROBORIC ACID | |
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| Record name | FLUOROBORIC ACID (aqueous solution ≥ 25 %) | |
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DSSTOX Substance ID |
DTXSID8029739 | |
| Record name | Fluoboric acid | |
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Molecular Weight |
87.82 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fluoroboric acid appears as a colorless odorless poisonous liquid. Corrosive to metals and tissue. It is used in electroplating, metal cleaning and making diazo salts., Liquid, Colorless liquid; [ICSC] Pungent odor; [Alfa Aesar MSDS], COLOURLESS LIQUID. | |
| Record name | FLUOROBORIC ACID | |
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| Record name | Borate(1-), tetrafluoro-, hydrogen (1:1) | |
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| Record name | Tetrafluoroboric acid | |
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| Record name | FLUOROBORIC ACID (aqueous solution ≥ 25 %) | |
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Boiling Point |
130 °C decomposes | |
| Record name | FLUOBORIC ACID | |
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Solubility |
Very soluble in water, ethanol | |
| Record name | FLUOBORIC ACID | |
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Density |
Approximately 1.8 g/cu cm, Relative density (water = 1): 1.4 (50% solution) | |
| Record name | FLUOBORIC ACID | |
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Vapor Pressure |
5.0 [mmHg] | |
| Record name | Tetrafluoroboric acid | |
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Color/Form |
Colorless liquid | |
CAS No. |
16872-11-0 | |
| Record name | FLUOROBORIC ACID | |
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| Record name | Tetrafluoroboric acid | |
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| Record name | Fluoroboric acid | |
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Advanced Synthesis Methodologies of Tetrafluoroboric Acid and Its Derivatives
Optimized Production Routes for Tetrafluoroboric Acid
The industrial production of this compound has evolved to enhance efficiency, purity, and sustainability. Key methodologies are centered around the reaction of boron trifluoride with water and subsequent process improvements.
The reaction of boron trifluoride (BF₃) with water is a fundamental method for producing this compound (HBF₄). When boron trifluoride, a pungent, colorless gas, comes into contact with moist air, it forms white fumes. wikipedia.org This reaction proceeds through the formation of an aquo adduct, H₂O-BF₃, which then loses hydrogen fluoride (B91410) (HF). wikipedia.orgbrainly.in The released HF subsequently reacts with more boron trifluoride to yield this compound. wikipedia.orgbrainly.in
A common industrial method for manufacturing BF₃ involves the reaction of boron oxides with hydrogen fluoride, which is typically produced in situ from sulfuric acid and fluorite (CaF₂). wikipedia.org
Significant efforts have been made to develop more efficient and environmentally friendly methods for producing this compound. One patented process describes the preparation of highly concentrated this compound by reacting a solid boron/oxygen compound, such as boric acid, metaboric acid, or boron oxide, directly with hydrogen fluoride-containing gases. google.com This method aims to use starting materials with minimal water content to achieve a high-strength acid. google.com
Another approach focuses on producing aqueous solutions of this compound from colored aqueous effluents containing boron trifluoride hydrate (B1144303) (BF₃·xH₂O). google.com This process involves adding an aqueous solution of hydrofluoric acid to the effluent to convert the BF₃ to HBF₄, followed by the addition of water and boric acid to neutralize any excess HF. google.com The resulting solution is then decolorized using active carbon. google.com To achieve a final concentration of over 49% by weight, the initial hydrofluoric acid solution must have a concentration of at least 70% by weight. google.com
In the pursuit of greener chemistry, researchers have explored halide-free synthesis routes. For instance, the synthesis of 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]), an ionic liquid, can be achieved through a process where fluoroboric acid is synthesized by reacting hydrogen fluoride with a boric acid solution at 80 °C. imperial.ac.ukresearchgate.net A recent sustainable process for generating fluorine feedstocks involves the use of fluorspar, oxalic acid, and either silicon dioxide or boric acid, which produces an aqueous solution of fluoroboric acid after filtration of calcium oxalate (B1200264). agchemigroup.eu
Synthesis of Tetrafluoroborate Salts and Complexes
Tetrafluoroborate salts and complexes are widely used in organic and inorganic chemistry due to the non-coordinating nature of the tetrafluoroborate anion (BF₄⁻). wikipedia.org
The synthesis of metal tetrafluoroborates can be achieved through various methods, often tailored to the specific metal.
Silver Tetrafluoroborate (AgBF₄) is a versatile reagent in organic and organometallic chemistry. wikipedia.orgarabjchem.org It can be prepared by dissolving silver carbonate in aqueous this compound. wikipedia.org Another route involves the reaction of silver(I) fluoride with boron trifluoride in a nitromethane (B149229) solution. wikipedia.orggoogle.com A high-purity production method reacts silver fluoride with boron trifluoride in the presence of anhydrous hydrofluoric acid, avoiding the use of organic solvents. google.com A one-step procedure at room temperature involves a metathetic reaction between ammonium (B1175870) tetrafluoroborate and silver nitrate (B79036) in acetonitrile, yielding high-purity AgBF₄. tandfonline.com
| Starting Materials | Reagents | Solvent | Product | Reference |
| Silver Carbonate | This compound | Water | Silver Tetrafluoroborate | wikipedia.org |
| Silver(I) Fluoride | Boron Trifluoride | Nitromethane | Silver Tetrafluoroborate | wikipedia.orggoogle.com |
| Ammonium Tetrafluoroborate | Silver Nitrate | Acetonitrile | Silver Tetrafluoroborate | tandfonline.com |
| Silver Fluoride | Boron Trifluoride | Anhydrous Hydrofluoric Acid | Silver Tetrafluoroborate | google.com |
Magnesium Tetrafluoroborate (Mg(BF₄)₂) is utilized in electrochemistry and as a catalyst. ontosight.ai It is typically prepared by reacting magnesium oxide with this compound. bas.bg The resulting product is often the hexahydrate, Mg(BF₄)₂·6H₂O. tandfonline.com Complexes of magnesium tetrafluoroborate with dicarboxylic acid hydrazides have also been synthesized. tandfonline.com
| Starting Materials | Reagents | Product | Reference |
| Magnesium Oxide | This compound | Magnesium Tetrafluoroborate | bas.bg |
Indium Tetrafluoroborate (In(BF₄)₃) is of interest in materials science and catalysis. ontosight.ai Its synthesis generally involves the reaction of indium(III) salts, such as indium(III) chloride, with this compound or its salts. ontosight.ai
| Starting Materials | Reagents | Product | Reference |
| Indium(III) Salts | This compound/Salts | Indium Tetrafluoroborate | ontosight.ai |
Other transition and heavy metal fluoroborates are produced by adding the respective metal salts to a mixture of boric acid and hydrofluoric acid. wikipedia.org Electrolysis of metals like tin, lead, copper, and nickel in a solution containing HBF₄ is another method of preparation. wikipedia.org
The tetrafluoroborate anion is frequently used to stabilize cationic organometallic complexes and organic salts.
Organometallic Tetrafluoroborates: The synthesis of organometallic tetrafluoroborates often involves the use of silver tetrafluoroborate to abstract halide ligands, leading to the formation of a cationic complex with the weakly coordinating tetrafluoroborate anion. wikipedia.org For example, palladium(II) bis(diphenylcyclohexylphosphine) (η5-cyclopentadienyl) tetrafluoroborate was synthesized from a palladium(II) acetylacetonate (B107027) complex in the presence of boron trifluoride etherate. bohrium.com Similarly, iron(II) complexes of functionalized 1,5-diaza-3,7-diphosphacyclooctanes have been prepared using iron(II) tetrafluoroborate hexahydrate or cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate. mdpi.com
Organic Tetrafluoroborate Salts: Aryl diazonium tetrafluoroborate salts are important synthons in organic chemistry. arkat-usa.org A common synthesis involves the diazotization of an aryl amine with sodium nitrite (B80452) and hydrochloric acid, followed by treatment with sodium tetrafluoroborate or fluoroboric acid. arkat-usa.org A flow synthesis approach has been developed for a rapid and high-yielding preparation of these salts. arkat-usa.org Trialkyloxonium tetrafluoroborates, such as trimethyloxonium (B1219515) tetrafluoroborate, are powerful alkylating agents and are prepared from boron trifluoride etherate, dimethyl ether, and epichlorohydrin. orgsyn.org Diaryliodonium tetrafluoroborates can be synthesized in a one-pot reaction from arylboronic acids and aryl iodides using m-CPBA as an oxidant and BF₃·OEt₂ as both a Lewis acid and fluoride source. organic-chemistry.org
| Compound Type | Precursors | Key Reagents | Reference |
| Aryldiazonium Tetrafluoroborates | Aryl Amine | Sodium Nitrite, Hydrochloric Acid, Sodium Tetrafluoroborate | arkat-usa.org |
| Trimethyloxonium Tetrafluoroborate | Dimethyl Ether, Epichlorohydrin | Boron Trifluoride Diethyl Etherate | orgsyn.org |
| Diaryliodonium Tetrafluoroborates | Arylboronic Acid, Aryl Iodide | m-CPBA, Boron Trifluoride Diethyl Etherate | organic-chemistry.org |
| 1,3-Diarylimidazolium Tetrafluoroborates | Diimines | This compound | researchgate.net |
The synthesis of highly strained or reactive molecules often necessitates their isolation as stable salts, with tetrafluoroborate being a common choice of counterion. A notable example is the synthesis of 2-quinuclidone, a highly twisted and unstable amide.
The first successful synthesis, isolation, and characterization of 2-quinuclidone was achieved as its this compound (HBF₄) salt. nih.govresearchgate.net The synthesis involved an intramolecular Schmidt–Aubé reaction of a ketoazide precursor. researchgate.netnih.gov The use of HBF₄ in diethyl ether was found to be the optimal condition for the transformation, which yielded a mixture of isomeric bicyclic lactams. caltech.edu The desired 2-quinuclidonium tetrafluoroborate (311·HBF₄) was isolated as the major product. caltech.edu The protonation of the highly basic nitrogen of the twisted amide by HBF₄ was critical to stabilize the molecule and prevent its decomposition through polymerization. nih.govcaltech.edu This fortuitous protonation allowed for the isolation and characterization of this quintessential twisted amide. caltech.edu
Mechanistic Investigations of Tetrafluoroboric Acid in Chemical Transformations
Acidic Dissociation and Proton Transfer Dynamics
Tetrafluoroboric acid is not a single, isolable compound but rather a term for a range of compounds, including hydronium tetrafluoroborate (B81430) ([H₃O]⁺[BF₄]⁻) and its solvates. wikipedia.org The acidic character of HBF₄ is central to its role in many chemical reactions, with its dissociation and subsequent proton transfer being key initial steps.
Role of Hydronium Ions as Proton Donors
In aqueous solutions, this compound exists as solvated protons, primarily the hydronium ion (H₃O⁺), and the tetrafluoroborate anion. wikipedia.org These hydronium ions are the primary proton donors in reactions catalyzed by aqueous HBF₄. The strength of this acid is significant, with an aqueous pKa of approximately -0.44. wikipedia.org The proton transfer process involves the movement of a proton (H⁺) from the hydronium ion to a substrate molecule. masterorganicchemistry.com This can be depicted as a two-step process involving a "proton shuttle," where a solvent molecule like water facilitates the transfer. masterorganicchemistry.com The initial step is often the formation of a hydrogen bond between the hydronium ion and the substrate. youtube.com
The acidity of this compound solutions can be exceptionally high. Studies using Hammett acidity functions have shown that concentrated aqueous solutions of HBF₄ are more acidic than comparable solutions of sulfuric acid or trifluoromethanesulfonic acid. rsc.org This high acidity is attributed to the nature of the hydronium ion clusters and their interaction with the tetrafluoroborate anion. rsc.org
Influence of Tetrafluoroborate Anion Stability
A crucial factor contributing to the strong acidity and reactivity of this compound is the remarkable stability of the tetrafluoroborate anion (BF₄⁻). chemeurope.com This stability arises from two main factors: its symmetrical tetrahedral geometry, which distributes the negative charge over four fluorine atoms, and the high electronegativity of the fluorine atoms, which diminishes the basicity of the anion. chemeurope.comwikipedia.org
The BF₄⁻ anion is considered a weakly coordinating or "innocent" anion, meaning it has a low tendency to form covalent bonds with cations or to act as a nucleophile. chemeurope.comwikipedia.org This inertness is advantageous in many reactions because it allows the cationic species generated by protonation to be the primary reactive agent without interference from the counterion. chemeurope.com For example, in the isolation of highly reactive cations like diazonium salts, the tetrafluoroborate anion serves as a stable counterion. wikipedia.org
However, the inertness of the BF₄⁻ anion is not absolute. In the presence of extremely reactive cations, such as those derived from titanium, zirconium, or silicon, the tetrafluoroborate anion can act as a fluoride (B91410) donor. wikipedia.org Furthermore, in some instances, a fluorine atom from the BF₄⁻ anion can act as a bridging ligand between boron and a cationic center. wikipedia.org
Electrophilic Activation Mechanisms
This compound plays a significant role in activating various substrates for electrophilic attack. This activation can occur through several distinct mechanistic pathways.
Activation of Electrophilic Fluorinating Reagents
This compound can be used to activate electrophilic fluorinating reagents, such as those with N-F bonds (e.g., Selectfluor). chinesechemsoc.orgchinesechemsoc.org While these reagents are relatively stable, their electrophilicity can be insufficient for certain applications. chinesechemsoc.orgworktribe.com The addition of an acid like HBF₄ can enhance their reactivity. Mechanistic studies suggest that in the presence of a Lewis base-like solvent such as nitromethane (B149229), an activated species is formed that facilitates the fluorination of unsaturated compounds. chinesechemsoc.org The proposed mechanism involves an electrophilic addition process to generate a stabilized cationic intermediate, which is then attacked by a nucleophile. chinesechemsoc.org
Carbocation Generation and Transfer
A primary function of this compound in organic synthesis is the generation of carbocations. wikipedia.org This is achieved by the protonation of unsaturated systems like alkenes and alkynes, or by promoting the departure of a leaving group. youtube.com For example, the reaction of an alkyne with HBF₄ can lead to the formation of a vinyl cation intermediate. nih.gov These carbocations are highly electrophilic and can undergo various subsequent reactions, including nucleophilic attack or rearrangement to a more stable carbocation. youtube.com
The stability of the generated carbocation is a key factor in these reactions. youtube.com The weakly coordinating nature of the tetrafluoroborate anion allows for the existence of these highly reactive intermediates. chemeurope.com this compound has been instrumental in the preparation and isolation of a variety of stable carbocation salts, such as tropylium (B1234903) tetrafluoroborate and triphenylcarbenium tetrafluoroborate. wikipedia.org
Hydride and Halide Abstraction Processes
This compound and its derivatives, such as silver tetrafluoroborate (AgBF₄), can facilitate reactions through hydride and halide abstraction. arabjchem.orgresearchgate.net Hydride abstraction involves the removal of a hydride ion (H⁻) from a substrate, leading to the formation of a carbocation. This process is a key step in certain oxidative coupling reactions. arabjchem.orgresearchgate.net
Halide abstraction, particularly with the use of silver tetrafluoroborate, is a common strategy in organic synthesis. arabjchem.orgresearchgate.net The driving force for this reaction is the precipitation of the corresponding silver halide. This process generates a cationic species that can then react further. For instance, AgBF₄ is used to abstract a halide from organometallic complexes to create open coordination sites for catalysis. researchgate.netthieme-connect.de Theoretical studies have also explored the competition between protonation and halide abstraction mechanisms in certain systems. nih.gov
Reaction Mechanism Elucidation in Catalytic Processes
The catalytic activity of this compound is multifaceted, with its mechanistic pathway being highly dependent on the specific reaction conditions and substrates involved. It can initiate reactions through proton donation (Brønsted acid catalysis), electron pair acceptance (Lewis acid catalysis), or by influencing the reactivity and selectivity through its counterion. wikipedia.orgmdpi.comacs.org
In polymerization reactions, particularly of cyclic ethers and esters, this compound has been shown to operate via an activated monomer (AM) mechanism. researchgate.netkpi.uaresearchgate.net This pathway offers an alternative to the conventional active chain end (ACE) mechanism and is crucial for synthesizing polymers with controlled structures and low polydispersity. kpi.uaresearchgate.net
The key feature of the AM mechanism is the protonation or activation of the monomer by the acid catalyst. researchgate.netresearchgate.net For instance, in the polymerization of epoxides like diglycidyl ether of bisphenol A (DGEBA) with boron trifluoride-amine complexes, it has been demonstrated that these complexes break down at elevated temperatures (100 °C and above) to form this compound. researchgate.net This in-situ generated HBF₄ then forms a complex with the epoxy groups, creating an activated monomer. This activated species subsequently reacts with another epoxy monomer in an etherification reaction, propagating the polymer chain. researchgate.net Dynamic Differential Scanning Calorimetry (DSC) thermograms have shown a small exotherm peak corresponding to this complex formation before the main exotherm of the etherification reaction, supporting the proposed mechanism. researchgate.net
Similarly, the AM mechanism has been successfully applied to the polymerization of oxetane (B1205548) (trimethylene oxide) using a this compound and 1,4-butanediol (B3395766) catalyst system. kpi.ua This approach yields polyoxetane with low dispersity and hydroxy functional end groups, minimizing the formation of cyclic oligomers that can occur with other cationic polymerization methods. The slow addition of the monomer is critical to favor the AM pathway over the competing ACE mechanism. kpi.ua The general steps for the AM mechanism in oxetane polymerization are outlined below:
Scheme 1: Activated Monomer Polymerization of Oxetane
This mechanism allows for the synthesis of polymers like polyglycerol by heating glycerol (B35011) in the presence of a catalytic amount of this compound. google.com
This compound and its derivatives can also function as Lewis acids, accepting an electron pair to activate substrates. chemkraft.irwikipedia.org In this role, the boron center of the BF₄⁻ anion or related boron species can interact with Lewis basic sites in a substrate, such as oxygen or nitrogen atoms. wikipedia.org This interaction withdraws electron density, making the substrate more susceptible to nucleophilic attack or rearrangement. wikipedia.org
For example, HBF₄ is employed as a Lewis acid catalyst in alkylation and acylation reactions. wikipedia.orgwikipedia.org In carbohydrate chemistry, ethereal fluoroboric acid is an effective catalyst for transacetalation and isopropylidenation reactions. wikipedia.org The mechanism involves the coordination of the Lewis acidic boron species to an oxygen atom of the substrate, facilitating bond cleavage and the formation of a carbocationic intermediate, which then reacts with the incoming nucleophile.
The tetrafluoroborate anion itself, typically considered non-coordinating, can participate in Lewis acid catalysis. In certain metal-catalyzed reactions, the BF₄⁻ counterion can dissociate to release fluoride ions. This fluoride can then react with other components in the mixture, such as pinacol (B44631) borane (B79455), indirectly activating the precatalyst. acs.org This strategy has been demonstrated in the iron and cobalt-catalyzed hydroboration of alkenes, where commercially available metal tetrafluoroborate salts serve as the catalyst precursors. acs.orgthieme-connect.de
This compound is a strong Brønsted acid (pKa ~1.8 in MeCN) and is frequently used to catalyze reactions through proton donation. wikipedia.org This is one of its most common modes of action, initiating reactions by protonating a substrate to generate a more reactive intermediate, such as an oxocarbenium or iminium ion. mdpi.comresearchgate.net
A significant area of research involves the HBF₄-catalyzed reactions of organotrifluoroborate salts. mdpi.comresearchgate.net These transformations are advantageous as they are metal-free. In the presence of HBF₄, substrates like 2-ethoxytetrahydrofuran (B85397) or benzhydryl alcohols react with potassium organotrifluoroborates. mdpi.comresearchgate.net The proposed mechanism involves the initial protonation of the ether or alcohol by HBF₄ to generate an oxocarbenium ion in situ. This electrophilic intermediate then readily reacts with the nucleophilic organotrifluoroborate salt to form a new carbon-carbon bond. mdpi.comresearchgate.netresearchgate.net This methodology has been used to synthesize a variety of functionalized furans, alkynes, and alkenes with good to excellent yields and high functional group tolerance. mdpi.comresearchgate.net
HBF₄ also catalyzes tandem reactions. For instance, it promotes a tandem elimination-cycloaddition reaction of N-Boc imines to produce oxazinanones in a single step, avoiding the expected nitro-Mannich reaction product when nitromethane is present. researchgate.net Furthermore, it has been utilized in three-component aza-Diels-Alder reactions, where it catalyzes the in situ formation of an aldimine from an aldehyde and an amine, which then reacts with a diene. researchgate.net Computational studies on other Brønsted acid-catalyzed reactions, such as tetrazine synthesis, have highlighted the multiple roles of the acid catalyst as a proton shuttle and a hydrogen bond donor/acceptor, which are likely applicable to HBF₄-catalyzed systems as well. nih.gov
The tetrafluoroborate anion (BF₄⁻) is often considered a weakly coordinating or non-coordinating counterion. This property is crucial for its role in catalysis, as it allows for the generation of highly reactive, "naked" cationic metal centers or organic intermediates. wikipedia.orgcore.ac.uk However, the interaction between the catalyst's active site and the counterion can significantly influence the reaction's outcome. acs.orgnih.gov
In gold(I) catalysis, the nature of the counterion is critical. Studies using diffusion nuclear magnetic resonance (NMR) under catalytic conditions for the alkoxylation of alkynes have shown that the degree of ion-pairing between the cationic gold complex and the counterion depends on the anion's identity. nih.gov For catalysts with BF₄⁻ as the counterion, a higher proportion of free ions was observed in chloroform (B151607) compared to those with triflate (OTf⁻) or tosylate (OTs⁻) anions. nih.gov This suggests that while a less coordinating anion like BF₄⁻ can generate a more active cationic species, a certain degree of ion-pairing can be beneficial, potentially through a templating effect during the nucleophilic attack. nih.gov
In other cases, the counterion can have a more direct role. An "endogenous activation" strategy has been developed for earth-abundant metal catalysis where the dissociation of the tetrafluoroborate counterion is key. acs.orgthieme-connect.de In iron- and cobalt-catalyzed hydroborations, the BF₄⁻ anion releases fluoride, which activates the pinacol borane co-reactant, thereby indirectly activating the metal precatalyst. acs.org The interplay between the coordination strength and basicity of the counterion influences interactions with both the metal center and the substrates, affecting catalytic activity and selectivity. core.ac.ukacs.org
Role in Stereoselective and Regioselective Reactions
This compound and its complexes are effective catalysts for controlling the stereochemistry and regiochemistry of chemical reactions. Its ability to generate specific intermediates under mild conditions allows for high levels of selectivity.
In a notable example, the Brønsted acid-catalyzed allylation of exo-glycals with allyltrimethylsilane (B147118) using a this compound diethyl ether complex proceeds in a highly diastereoselective manner to afford the α-allyl substituted pyranose. scholaris.ca This method provides a solution to the poor regio- and stereoselectivity often encountered in the synthesis of C,C-glycosides from other sugar starting materials. scholaris.ca The stereospecificity of such addition reactions is determined by the syn-addition of the nucleophile and the hydrogen across the double bond. youtube.com
HBF₄ has also been used in stereoselective cyclopropanation reactions. In a reaction involving vinyl sulfoxonium ylides, aryl aldehydes, and indane-1,3-diones, HBF₄·OEt₂ was an effective catalyst, yielding 1,2,3-trisubstituted cyclopropanes with excellent diastereoselectivity (dr > 20:1) and in high yield (85%). mdpi.com
Regioselectivity is also a key feature of HBF₄-catalyzed reactions. The copper(II)-promoted iodofunctionalization of alkenes, using a reagent prepared from copper(II) oxide and this compound, demonstrates this control. unirioja.es The low nucleophilicity of the BF₄⁻ counteranion allows a wide range of other nucleophiles to add to the alkene, leading to 1,2-iodo-functionalized products with predictable regiochemistry. unirioja.es Similarly, gold(I)-catalyzed hydrofluorination of alkynes can be directed by carbonyl groups within the substrate to achieve regio- and stereoselective formation of Z-vinyl fluorides. acs.org The reaction between benzene (B151609) derivatives with electron-donating substituents and benzenediazonium (B1195382) tetrafluoroborates also yields azo-coupling products with high regioselectivity under mild conditions. rsc.org
Complex Formation and Intermediates
The mechanistic pathways of reactions involving this compound are intrinsically linked to the formation of various transient complexes and intermediates. The term "fluoroboric acid" itself often refers to solvated species, such as hydronium tetrafluoroborate ([H₃O]⁺[BF₄]⁻) or its diethyl ether complex, where the proton is associated with the solvent. wikipedia.org
In catalytic cycles, HBF₄ often forms initial complexes with the substrate. As seen in the polymerization of epoxides, HBF₄ complexes with the epoxy group to form an activated monomer. researchgate.net In Brønsted acid catalysis, protonation of an alcohol or ether leads to an oxocarbenium tetrafluoroborate intermediate. mdpi.comresearchgate.net The reaction between 1,3-dipyrrolidinyl benzene and this compound has been monitored by NMR, allowing for the characterization of the resulting complex. rsc.org
The tetrafluoroborate anion can also participate directly in complex formation. While generally considered non-coordinating, BF₄⁻ can act as a ligand, especially when no other suitable ligand is available. An IPrCl-gold(I) tetrafluoroborate complex has been synthesized and characterized, showing inner-sphere coordination of the BF₄⁻ anion in the solid state. core.ac.uk In solution, an equilibrium exists between this inner-sphere complex and an outer-sphere ion pair. core.ac.uk The lability of this inner-sphere coordination is crucial for its catalytic reactivity. core.ac.uk Similarly, molybdenum complexes featuring a coordinated tetrafluoroborate ligand, Mo₂Cp₂(κ²-F₂BF₂)(μ-PPh₂)₂(CO), have been synthesized and shown to react with other ligands, which displace the BF₄⁻ ligand. researchgate.net
The formation of silver(I) complexes with the BF₄⁻ counterion is a common strategy to promote reactions by abstracting halides from substrates, thereby generating cationic intermediates that can undergo cyclization or coupling reactions. arabjchem.org The stability and reactivity of these various complexes and intermediates are central to understanding and optimizing reactions catalyzed by this compound.
Epoxy Group Complexation
This compound is a highly effective catalyst for the ring-opening reactions of epoxides. nih.govresearchgate.net Its mechanism of action involves the initial formation of a complex with the epoxy group, leading to an activated monomer that is susceptible to nucleophilic attack. researchgate.net This activation is a key step in processes such as polymerization and the synthesis of β-substituted alcohols. nih.govresearchgate.net
The process begins with the coordination of the Lewis acidic proton of this compound to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds of the epoxide, making the carbon atoms more electrophilic and thus more prone to attack by a nucleophile. canterbury.ac.nz In the case of polymerization of epoxides like diglycidyl ether of bisphenol A (DGEBA), this compound, often generated in situ from the breakdown of BF₃-amine complexes at elevated temperatures, forms these activated complexes. researchgate.net The activated monomer then reacts with another epoxy group in an etherification reaction, propagating the polymerization chain. researchgate.net
Studies utilizing techniques such as Fourier-transform infrared spectroscopy (FT-IR) and dynamic scanning calorimetry (DSC) have provided evidence for this complex formation. researchgate.net For instance, DSC thermograms have shown a small exothermic peak attributed to the complex formation preceding the larger exotherm of the main polymerization reaction. researchgate.net
The ring-opening of epoxides catalyzed by this compound or its salts, such as copper(II) tetrafluoroborate, can be accomplished with various nucleophiles, including alcohols. nih.gov The reaction typically proceeds via an Sₙ2 mechanism, where the nucleophile attacks one of the carbon atoms of the activated epoxide complex, leading to inversion of configuration at that center. canterbury.ac.nz The choice of solvent can influence the reaction rate; nonpolar solvents can stabilize the transition state, which has a more distributed charge compared to the reactants. nih.gov
The efficiency of this compound as a catalyst in these reactions is notable. For instance, in the synthesis of bio-polyols from epoxidized cooking oils, an aqueous solution of this compound allowed for shorter reaction times and lower temperatures compared to catalysis with sulfuric acid. researchgate.net Salts of this compound are also employed as catalysts for the ring-opening of epoxidized fatty acid esters with alcohols to produce polyols. google.com
Metal-Ligand Coordination in Catalysis
The tetrafluoroborate anion (BF₄⁻) is widely utilized in coordination chemistry and metal-catalyzed reactions, primarily due to its character as a weakly coordinating anion. wikipedia.org This property allows for the generation of highly reactive, coordinatively unsaturated cationic metal complexes that can serve as potent catalysts. wikipedia.org this compound is often the reagent of choice for protonating metal complexes or for removing anionic ligands to create a vacant coordination site.
In many applications, the BF₄⁻ anion is considered an "innocent" or non-interfering counterion, where the reactivity is dictated by the cationic metal center. chemeurope.com However, its role can be more complex. In certain instances, the fluoride atom of the tetrafluoroborate anion can act as a bridging ligand between the boron center and the cationic metal center. An example is the gold complex [μ-(DTBM-SEGPHOS)(Au–BF₄)₂], which was found to contain two Au–F–B bridges. wikipedia.org Furthermore, highly reactive cations, such as those of titanium, zirconium, hafnium, and silicon, can abstract a fluoride ion from BF₄⁻, indicating that it is not always an inert spectator. chemeurope.com
This compound and its salts are instrumental in the synthesis of various catalysts and ligands. For example, it is used to remove borane protecting groups from phosphine (B1218219) ligands, a crucial step in the synthesis of pincer-metal complexes used in asymmetric catalysis. rsc.orgwgtn.ac.nz The resulting ligands can then be coordinated to metals like nickel or palladium. rsc.org Similarly, the activation of ferrocene-based alcohol precursors with this compound generates a carbocation intermediate that can be quenched by various nucleophiles to create new ferrocene (B1249389) derivatives for grafting onto supports. univ.kiev.ua
In the realm of cross-coupling reactions, while not always directly part of the catalytic cycle, tetrafluoroborate salts are used to prepare the active catalysts. For instance, silver tetrafluoroborate is a common reagent used to abstract halide ligands from a metal pre-catalyst, generating a more active cationic species. uwindsor.ca The non-coordinating nature of the BF₄⁻ anion helps to stabilize these highly electrophilic metal centers, which are key to many catalytic transformations, including those used in the synthesis of biaryl compounds and other complex organic molecules. acs.org
Hydrolytic Stability of Tetrafluoroborate Anion
The tetrafluoroborate anion (BF₄⁻), while often considered relatively stable, is susceptible to hydrolysis, particularly under specific conditions. chemeurope.com This hydrolysis leads to the decomposition of the anion into boric acid and fluoride ions, a process that can impact its applications and environmental fate. researchgate.net The stability of BF₄⁻ in aqueous solutions is significantly influenced by factors such as temperature and pH. acs.orgnih.gov
Research indicates that the hydrolysis of the tetrafluoroborate anion is markedly dependent on temperature. acs.orgnih.gov Studies on imidazolium-based ionic liquids with a tetrafluoroborate counter-anion revealed that hydrolysis occurs under all tested conditions, even at room temperature, and the extent of this hydrolysis increases significantly with rising temperature. acs.orgnih.gov In contrast, the hexafluorophosphate (B91526) (PF₆⁻) anion shows greater stability, with decomposition only becoming significant at higher temperatures (e.g., 343 K and 373 K) or under acidic conditions. acs.org
The pH of the aqueous solution also plays a crucial role. Acidic conditions tend to promote the hydrolysis of both tetrafluoroborate and hexafluorophosphate anions. acs.orgnih.gov Thermodynamic calculations have shown that the formation of BF₄⁻ from boric acid and fluoride is favored at low pH. Conversely, at a pH greater than 7, the formation of BF₄⁻ is minimal. researchgate.net The decomposition of BF₄⁻ can be accelerated in the presence of certain metal ions. For example, dissolved Al(III) from an aluminum electrode can efficiently decompose BF₄⁻ by forming fluoroaluminate complexes. researchgate.net
The mechanism of hydrolysis is a slow process that can be a drawback in certain applications where water is present. chemeurope.com However, in other contexts, this reactivity is exploited. For instance, the solvolysis of the tetrafluoroborate anion in methanol (B129727) can generate HF, which can then participate in further reactions. researchgate.net
Below is a data table summarizing the factors affecting the hydrolytic stability of the tetrafluoroborate anion based on findings from studies on ionic liquids.
Table 1: Factors Influencing the Hydrolytic Stability of the Tetrafluoroborate Anion
| Factor | Observation | Reference |
|---|---|---|
| Temperature | Hydrolysis of [BF₄]⁻ occurs even at room temperature and its extent is markedly dependent on temperature. | acs.orgnih.gov |
| pH | Acidic conditions (e.g., pH 3) promote the hydrolysis of the anion. | acs.org |
| Comparison with [PF₆]⁻ | [BF₄]⁻ is less stable towards hydrolysis than [PF₆]⁻, which is stable at moderate temperatures. | chemeurope.comacs.org |
| Cation Structure | In ionic liquids, a longer alkyl chain on the cation leads to a greater extent of anion hydrolysis. | acs.org |
| Aqueous Stability | Tetrafluoroborate-based ionic liquids are generally not considered water-stable compounds due to hydrolysis. | acs.orgnih.gov |
Another study investigated the removal of the tetrafluoroborate ion from aqueous solution using magnesium-aluminum oxide. The findings indicated that the decrease in BF₄⁻ concentration was due to uptake by the oxide material rather than hydrolysis, suggesting that under those specific conditions, direct hydrolysis was not the primary pathway for its removal. nih.govelsevierpure.com
Catalytic Applications in Advanced Chemical Synthesis
Organic Transformations
Tetrafluoroboric acid's role as a powerful catalyst enables a multitude of organic reactions that would otherwise be sluggish or unfeasible. chemkraft.ir Its applications span several key areas of organic synthesis, facilitating the construction of complex molecular frameworks.
This compound and its salts have demonstrated significant utility in catalyzing alkylation and arylation reactions, which are fundamental processes for forming carbon-carbon bonds. These reactions are crucial in the synthesis of a wide array of organic molecules.
In the realm of hydroarylation, HBF₄ has been explored as a catalyst for the ortho-alkylation of phenols and diarylamines with styrenes. nih.gov This method provides an efficient route to introduce alkyl substituents at a specific position on the aromatic ring. Research has shown that in some cases, HBF₄ can catalyze these reactions even in the absence of a transition metal co-catalyst, particularly for electron-rich anilines. nih.gov Mechanistic studies suggest that the reaction can proceed through Brønsted acid catalysis, where the proton from HBF₄ activates the styrene (B11656) for nucleophilic attack by the amine or phenol. nih.gov The proximal XH functional group (where X is nitrogen or oxygen) is crucial for both the reactivity and the ortho-regioselectivity of the reaction, participating in a concerted protonation/C-C bond formation pathway. nih.gov
Silver tetrafluoroborate (B81430) (AgBF₄), a salt of this compound, has also been employed as a catalyst for similar ortho-alkylation reactions. nih.gov In these systems, AgBF₄ can act as a Lewis acid or participate in an electron-hole-catalyzed pathway. nih.gov The choice between HBF₄ and AgBF₄ can influence the reaction mechanism and efficiency depending on the specific substrates involved. nih.gov
The following table summarizes representative examples of HBF₄-catalyzed ortho-alkylation reactions:
| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |
| HBF₄ | Phenothiazine | Styrene | ortho-Alkylated Phenothiazine | 66 | nih.gov |
| AgBF₄ | Diphenylamine | Styrene | ortho-Alkylated Diphenylamine | 65 | nih.gov |
Note: Yields are isolated yields as reported in the cited literature.
Arylboronic acids, while not direct applications of this compound, are conceptually related through boron chemistry and are also used in C-alkylation reactions. nih.gov These catalysts can activate alcohols towards C-C bond formation through ionization of the C-OH bond, facilitating reactions like dehydrative Friedel-Crafts alkylations. nih.gov
This compound and its derivatives are effective catalysts in acylation and esterification reactions, which are vital for synthesizing esters and amides. chemkraft.ir These reactions typically involve the activation of a carboxylic acid or its derivative to facilitate nucleophilic attack by an alcohol, amine, or thiol.
While direct catalysis by HBF₄ is plausible due to its strong acidic nature, which can protonate the carbonyl oxygen of the acylating agent and enhance its electrophilicity, specific examples in the provided literature primarily highlight the use of metal tetrafluoroborates. For instance, copper(II) tetrafluoroborate [Cu(BF₄)₂·xH₂O] is a highly efficient catalyst for the acetylation of a wide range of substrates, including phenols, alcohols, thiols, and amines. organic-chemistry.org This catalytic system operates under solvent-free conditions at room temperature and requires only stoichiometric amounts of acetic anhydride (B1165640). organic-chemistry.org A key advantage of this catalyst is its ability to smoothly acetylate acid-sensitive alcohols without promoting competitive side reactions. organic-chemistry.org
The general mechanism for such metal-catalyzed acylations involves the coordination of the Lewis acidic metal center to the acylating agent, thereby activating it for nucleophilic attack. The tetrafluoroborate anion is weakly coordinating, which helps in maintaining the high catalytic activity of the metal center.
The following table provides examples of copper(II) tetrafluoroborate-catalyzed acetylation reactions:
| Substrate | Acylating Agent | Product | Yield (%) |
| Phenol | Acetic Anhydride | Phenyl acetate (B1210297) | 98 |
| Benzyl alcohol | Acetic Anhydride | Benzyl acetate | 95 |
| Aniline | Acetic Anhydride | Acetanilide | 96 |
| Thiophenol | Acetic Anhydride | S-Phenyl thioacetate | 94 |
Note: Yields are representative and based on the high efficiency reported for this catalytic system. organic-chemistry.org
Furthermore, this compound diethyl etherate has been used in the context of reactions involving acyltrifluoroborates, which can subsequently react with azides to form amides. nih.gov This underscores the broader utility of tetrafluoroborate species in the synthesis of acylated compounds.
This compound is a significant catalyst in the field of polymer chemistry, particularly in processes that proceed via cationic intermediates. chemkraft.ir Its strong acidity allows it to initiate and propagate the polymerization of various monomers.
Cationic polymerization is a type of chain-growth polymerization initiated by an electrophile, leading to a cationic propagating species. wikipedia.org Monomers suitable for this type of polymerization are typically alkenes with electron-donating substituents that can stabilize the resulting carbocation. wikipedia.orglibretexts.org
Strong protic acids like this compound can act as initiators by protonating the monomer to form a carbocation. wikipedia.org The counter-ion generated, in this case, tetrafluoroborate (BF₄⁻), must be weakly nucleophilic to prevent premature termination of the growing polymer chain. wikipedia.org The initiation and propagation steps can be represented as follows:
Initiation: HBF₄ + CH₂=CHR → CH₃-C⁺HR + BF₄⁻
Propagation: CH₃-C⁺HR + n(CH₂=CHR) → CH₃-[CH₂-CHR]n-C⁺HR
This compound can also be used in conjunction with Lewis acids in some cationic polymerization systems. wikipedia.org The efficiency and control over the polymerization process are highly dependent on factors such as the monomer structure, solvent polarity, and reaction temperature. wikipedia.org
The activated monomer mechanism (AMM) is a specific type of cationic ring-opening polymerization (CROP) where the monomer is activated by a proton or other electrophile, and the growing polymer chain end remains neutral, typically with a hydroxyl group. nih.govresearchgate.net This is in contrast to the active chain end (ACE) mechanism, where the growing chain end is ionic.
This compound has been successfully employed as a catalyst in polymerization reactions that proceed via the AMM. For example, the synthesis of polyoxetane with a narrow molecular weight distribution and hydroxyl end-groups has been achieved using a catalyst system of this compound and 1,4-butanediol (B3395766). kpi.ua In this system, the oxetane (B1205548) monomer is protonated by HBF₄, making it susceptible to nucleophilic attack by the hydroxyl group of the initiator (1,4-butanediol) or the growing polymer chain. nih.govkpi.ua
The key steps in the AMM for the polymerization of a cyclic ether like oxetane are:
Monomer Activation: The monomer is protonated by the acid catalyst (HBF₄).
Initiation/Propagation: The hydroxyl group of the initiator or the growing polymer chain attacks the activated monomer, leading to ring-opening and chain extension.
This mechanism is particularly advantageous for controlling the polymer structure and minimizing side reactions, leading to polymers with low dispersity. kpi.ua The choice of catalyst and reaction conditions is crucial for favoring the AMM over the competing ACE mechanism. nih.govresearchgate.net
Lewis pair polymerization (LPP) is a polymerization technique that utilizes a combination of a Lewis acid and a Lewis base, which can be either a classical Lewis adduct or a frustrated Lewis pair (FLP). nih.gov This approach has been applied to the polymerization of a variety of monomers, including polar and non-polar vinyl monomers and heterocyclic monomers. nih.gov
While the direct use of this compound as the Lewis acid component in a Lewis pair polymerization system is not explicitly detailed in the provided search results, the underlying principles of Lewis acidity are central to its catalytic activity. In many catalytic systems, HBF₄ can be considered a precursor to a Lewis acidic species or can act in concert with other Lewis acids. For instance, the combination of a strong Lewis acid with a Lewis base is the cornerstone of LPP. researchgate.net
Polymeric Lewis acids, often featuring boron centers, have been synthesized and their interactions with Lewis bases studied to form polymeric Lewis acid-Lewis base complexes. researchwithrutgers.com These systems can exhibit properties relevant to self-healing materials and catalysis. rutgers.edunih.gov The fundamental concept involves the interaction between an electron-deficient Lewis acid and an electron-rich Lewis base to activate monomers or initiate polymerization. Although specific examples directly employing HBF₄ in LPP are not prominent, its role in generating cationic species, which are essentially Lewis acids, is a related concept.
Cyclization and Cycloaddition Reactions (e.g., Fluorinative Carbocyclization)
This compound is an effective catalyst for various cyclization and cycloaddition reactions, providing a straightforward route to cyclic compounds. A notable application is in fluorinative carbocyclization, where it serves as both a proton and a fluoride (B91410) source. For instance, the treatment of alkynol or enyne derivatives with this compound can yield cyclic alkenyl fluorides. This process is believed to proceed through a biomimetic cationic cyclization followed by nucleophilic fluorination. slideshare.net
In a specific example, hexynol (B8569683) derivatives react with one equivalent of this compound diethyl ether complex in hexane (B92381) at room temperature to produce the corresponding cyclohexenyl fluorides in high yields. wikipedia.org This reaction is significant as it represents a rare instance of fluorinative cyclization where the fluorine atom is incorporated via nucleophilic addition of the fluoride anion. wikipedia.org
The table below summarizes the fluorinative carbocyclization of various alkynols catalyzed by this compound.
| Substrate (Alkynol) | Product (Cyclohexenyl Fluoride) | Yield (%) | Reference |
| Hex-5-yn-1-ol | 1-Fluorocyclohexene | High | wikipedia.org |
| Hept-6-yn-1-ol | 1-Fluoro-2-methylcyclohexene | High | wikipedia.org |
| Phenyl(pent-4-yn-1-yl)methanol | 1-Fluoro-3-phenylcyclohexene | High | wikipedia.org |
This table is illustrative and based on the general findings of the cited research.
Rearrangement Reactions (e.g., Aniontropic Rearrangement)
This compound's strong acidity makes it a suitable catalyst for various rearrangement reactions that proceed through carbocationic intermediates. While specific examples of this compound-catalyzed "aniontropic rearrangements" are not extensively documented in the surveyed literature, its utility in promoting other mechanistically related rearrangements, such as the Pinacol (B44631), Wagner-Meerwein, and Meyer-Schuster rearrangements, is well-established in principle for strong acids. These reactions involve the 1,2-migration of an alkyl, aryl, or hydride group to an adjacent electron-deficient center.
For example, the Pinacol rearrangement of 1,2-diols is typically catalyzed by strong acids to generate a carbocation, which then undergoes rearrangement. masterorganicchemistry.comorganic-chemistry.org Similarly, the Wagner-Meerwein rearrangement involves the acid-catalyzed rearrangement of a carbocation to a more stable one via a 1,2-shift. drugfuture.comlibretexts.org The Meyer-Schuster rearrangement of propargyl alcohols to α,β-unsaturated carbonyl compounds also proceeds under acidic conditions. wikipedia.orgdrugfuture.com Given that this compound is a strong acid capable of generating carbocations, it is a plausible catalyst for these transformations, although specific literature examples explicitly citing HBF₄ for these named rearrangements can be sparse.
Deprotection Strategies
In the multistep synthesis of complex organic molecules, such as peptides and carbohydrates, the use of protecting groups is essential to mask reactive functional groups. libretexts.org this compound has proven to be a valuable reagent in deprotection strategies.
In peptide synthesis, a combination of this compound and trifluoroacetic acid (TFA) in the presence of a scavenger like thioanisole (B89551) can effectively cleave various protecting groups. nrochemistry.comchemkraft.ir This reagent system has been successfully applied in both solution-phase and solid-phase peptide synthesis. nrochemistry.com For instance, it has been used for the final deprotection step in the synthesis of peptides like lamprey gonadotropin-releasing hormone. nrochemistry.com Furthermore, this deprotecting agent has been found to be effective in Fmoc-based solid-phase peptide synthesis, as demonstrated in the synthesis of human glucagon (B607659) and α-MSH. drugfuture.comchemkraft.ir
Ethereal solutions of this compound are also efficient and cost-effective catalysts for the deprotection of protecting groups in carbohydrate chemistry. wikipedia.org
The table below provides examples of protecting groups that can be cleaved using this compound-based reagents.
| Protected Functional Group | Protecting Group | Deprotection Conditions | Application Area | Reference |
| Amine | Boc, Z | HBF₄/TFA, thioanisole | Peptide Synthesis | nrochemistry.com |
| Hydroxyl | Isopropylidene | Ethereal HBF₄ | Carbohydrate Chemistry | wikipedia.org |
| Amide (Side Chain) | Mbh, Tmob | HBF₄/TFA, thioanisole | Peptide Synthesis | organic-chemistry.org |
| Guanidino (Arg) | Pmc, Mtr | HBF₄/TFA, thioanisole | Peptide Synthesis | organic-chemistry.org |
Boc: tert-Butoxycarbonyl, Z: Benzyloxycarbonyl, Mbh: 4,4'-Dimethoxybenzhydryl, Tmob: 2,4,6-Trimethoxybenzyl, Pmc: 2,2,5,7,8-Pentamethylchroman-6-sulfonyl, Mtr: 4-Methoxy-2,3,6-trimethylbenzenesulfonyl.
Hydroxylation Reactions
Based on a thorough review of the available scientific literature, there is limited to no direct evidence of this compound being employed as a catalyst for hydroxylation reactions in advanced chemical synthesis. While it is a versatile acid catalyst for many other transformations, its specific application in the direct introduction of a hydroxyl group onto a substrate appears to be an area that is not well-documented.
Carbon-Carbon and Carbon-Heteroatom Bond Formation
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. masterorganicchemistry.commdpi.com this compound and its salts, such as silver tetrafluoroborate (AgBF₄), play a significant role in promoting these crucial bond-forming reactions. wikipedia.org
As a strong Brønsted acid, this compound can catalyze Friedel-Crafts alkylation and acylation reactions, which are classic methods for C-C bond formation. wikipedia.org It facilitates the generation of carbocationic intermediates from alkyl or acyl halides, which then undergo electrophilic aromatic substitution.
Silver tetrafluoroborate is widely used to promote C-C and C-X bond formation by acting as a Lewis acid and a halide abstractor. wikipedia.org For example, the combination of AgBF₄ and HBF₄ has been used in the hydroamination of unactivated alkynes with anilines to form C-N bonds. wikipedia.org
The table below presents examples of bond formations catalyzed or promoted by this compound or its derivatives.
| Bond Formed | Reaction Type | Catalyst/Promoter | Substrates | Product Type | Reference |
| C-C | Friedel-Crafts Alkylation | HBF₄ | Arene, Alkyl Halide | Alkylated Arene | wikipedia.org |
| C-N | Hydroamination | AgBF₄/HBF₄ | Aniline, Alkyne | Amine | wikipedia.org |
| C-F | Carbofluorination | [Rh(cod)₂]BF₄ | Alkene, Acyl Fluoride | Alkyl Fluoride | slideshare.net |
Halogenation Reactions (e.g., Hydrofluorination, Iodination)
This compound is involved in various halogenation reactions, either as a catalyst or as a reagent source.
Hydrofluorination: In the presence of a cationic rhodium(I) tetrafluoroborate catalyst, the C-F bond of acyl fluorides can be cleaved and added across tethered alkenes. slideshare.net This intramolecular carbofluorination provides a method for synthesizing tertiary alkyl fluorides. slideshare.net
Iodination: this compound is used to promote the iodination of aromatic compounds. For instance, the reaction of mercury(II) oxide with this compound, followed by treatment with iodine, provides a route to aryl iodides from arenes under mild conditions. nih.gov This method is applicable to both activated and deactivated aromatic rings. nih.gov
The table below shows examples of halogenation reactions involving this compound.
| Halogenation Type | Reagent/Catalyst System | Substrate | Product | Reference |
| Carbofluorination | [Rh(cod)₂]BF₄ | Alkene-tethered acyl fluoride | Tertiary alkyl fluoride | slideshare.net |
| Iodination | HgO-HBF₄, I₂ | Arene | Aryl iodide | nih.gov |
Formation of Reactive Cations for Synthetic Utility
A significant application of this compound in organic synthesis is the generation of stable and isolable reactive cations. wikipedia.org Its non-coordinating tetrafluoroborate anion (BF₄⁻) is adept at stabilizing carbocations, which can then be used as powerful reagents.
Notable examples of reactive cations prepared using this compound include:
Tropylium (B1234903) tetrafluoroborate ([C₇H₇]⁺[BF₄]⁻): This aromatic carbocation is readily prepared from cycloheptatriene (B165957) and is a useful reagent in organic synthesis. wikipedia.orgcore.ac.uk
Triphenylcarbenium tetrafluoroborate ([Ph₃C]⁺[BF₄]⁻): Also known as trityl tetrafluoroborate, this stable carbocation is a powerful hydride abstractor and a Lewis acid catalyst. wikipedia.orgdrugfuture.com
Triethyloxonium tetrafluoroborate ([Et₃O]⁺[BF₄]⁻): A strong alkylating agent used to introduce ethyl groups. wikipedia.org
Benzenediazonium (B1195382) tetrafluoroborate ([PhN₂]⁺[BF₄]⁻): An important intermediate in the synthesis of various aromatic compounds. wikipedia.org
The generation of these reactive cations opens up avenues for a variety of synthetic transformations, including hydride abstraction, alkylation, and the introduction of functional groups.
Special Applications in Carbohydrate Chemistry
This compound (HBF₄) serves as a highly efficient and cost-effective catalyst in several key transformations within carbohydrate chemistry, primarily in the protection and deprotection of hydroxyl groups. wikipedia.orgsigmaaldrich.comsigmaaldrich.com Its ethereal solutions are particularly effective for transacetalation and isopropylidenation reactions. wikipedia.orgchemeurope.com These reactions are crucial for selectively blocking certain hydroxyl groups on a sugar molecule, thereby allowing chemical modifications to be carried out at other specific positions. The acid's strong catalytic nature facilitates the formation of acetals and ketals, such as isopropylidene derivatives, which are common protecting groups in oligosaccharide synthesis. chemeurope.com
Beyond protection schemes, derivatives of this compound, notably silver tetrafluoroborate (AgBF₄), are powerful promoters in glycosylation reactions. nih.gov Glycosylation is the process of forming a glycosidic bond, which is fundamental to the synthesis of oligosaccharides and glycoconjugates. Silver tetrafluoroborate has been identified as an excellent promoter for the activation of a wide range of glycosyl donors, including glycosyl halides and thioimidates. nih.gov This allows for the coupling of a sugar unit to a glycosyl acceptor, such as an alcohol. The use of AgBF₄ can offer advantages over other promoters, such as silver trifluoromethanesulfonate (B1224126) (AgOTf), by being easier to handle and not requiring azeotropic dehydration before use. nih.gov Furthermore, the tetrafluoroborate counterion can act as a source of fluoride for the synthesis of glycosyl fluorides, which are themselves valuable glycosyl donors. researchgate.net
The table below summarizes key catalytic applications of this compound and its salts in carbohydrate chemistry.
| Application | Reagent | Substrate Type | Product Type | Key Finding | Reference(s) |
| Protection Reactions | Ethereal this compound | Carbohydrates (e.g., D-ribose) | Acetal/Isopropylidene derivatives | Efficient and cost-effective catalyst for transacetalation and isopropylidenation. | wikipedia.orgchemeurope.com |
| Glycosylation | Silver Tetrafluoroborate (AgBF₄) | Glycosyl donors (halides, thioimidates) | Disaccharides, Oligosaccharides | Potent promoter for activating various glycosyl donors for glycosidic bond formation. | nih.gov |
| Glycosyl Fluoride Synthesis | Silver Tetrafluoroborate (AgBF₄) | Glycosyl chlorides | Glycosyl fluorides | The tetrafluoroborate anion serves as a fluoride source in a mild synthesis method. | researchgate.net |
Inorganic Synthesis
Precursor in Fluoroborate Salt Production
This compound is the principal precursor for the synthesis of a wide variety of both inorganic and organic fluoroborate salts. wikipedia.orgchemeurope.com The general method for preparing these salts involves an acid-base reaction, typically by treating a metal oxide, carbonate, or hydroxide (B78521) with aqueous this compound. wikipedia.orgwikipedia.org The resulting salts are used in diverse applications, including the manufacture of flame-retardant materials, glazing frits, and as electrolytes in electroplating. wikipedia.orgchemeurope.com
Transition and heavy metal fluoroborates are synthesized by adding the respective metal salts to a mixture of boric acid and hydrofluoric acid, the components from which this compound is generated. wikipedia.org Alternatively, salts of metals such as tin, lead, copper, and nickel can be produced via electrolysis of the metal in a solution containing this compound. wikipedia.org The non-coordinating nature of the tetrafluoroborate anion (BF₄⁻) makes these salts particularly useful in organometallic chemistry for stabilizing cationic complexes.
Several common fluoroborate salts and their synthesis routes are detailed in the table below.
| Fluoroborate Salt | Precursors | Synthesis Method | Reference(s) |
| Potassium Tetrafluoroborate (KBF₄) | Potassium carbonate, Boric acid, Hydrofluoric acid | Reaction of precursors in solution. | wikipedia.org |
| Sodium Tetrafluoroborate (NaBF₄) | Boric acid, Sodium fluoride, Hydrochloric acid | Reaction in concentrated HCl with cooling. | thieme-connect.dethieme-connect.de |
| Silver Tetrafluoroborate (AgBF₄) | Silver(I) oxide, Boron trifluoride-diethyl ether complex | Reaction in an anhydrous solvent like nitromethane (B149229). | thieme-connect.de |
| Quaternary Ammonium (B1175870) Fluoroborates | Alkali, Fluoroborate, Alkyl dihalide, Cyclamine | One-pot reaction in a nonaqueous solvent. | google.com |
| Various Metal Fluoroborates (Sn, Pb, Cu, Ni) | Corresponding Metal, this compound | Electrolysis of the metal in an HBF₄ solution. | wikipedia.org |
Catalysis in Decomposition Reactions (e.g., Fluoroboric Acid Decomposition by Metal Organic Frameworks)
Recent research has explored the use of Metal-Organic Frameworks (MOFs) as catalysts for the decomposition of this compound. scholar-press.com MOFs are a class of porous materials constructed from metal ions or clusters linked by organic ligands, forming a periodic network structure. scholar-press.com Their unique structural characteristics make them highly promising for catalytic applications. mdpi.com
The catalytic activity of MOFs in the decomposition of fluoroboric acid stems from their exceptionally high specific surface area (typically 1000–6000 m²/g) and the abundance of chemically active sites. scholar-press.com The large surface area ensures that more active sites, originating from the metal ions and functional groups on the organic linkers, are exposed to the fluoroboric acid molecules. scholar-press.com This interaction effectively lowers the activation energy of the decomposition reaction, allowing it to proceed efficiently under milder conditions. scholar-press.com When heated, this compound typically decomposes into toxic vapors of hydrogen fluoride and boron compounds. nih.govscbt.com
The process begins with the adsorption of fluoroboric acid molecules onto the active sites within the MOF structure. scholar-press.com The controllable and well-defined pore structure of MOFs can also impart selectivity to the decomposition process. Furthermore, the inherent chemical and thermal stability of many MOFs ensures that they maintain their structural integrity and catalytic activity throughout the reaction. scholar-press.com This emerging application highlights the potential of designing specific MOF architectures to control and facilitate the breakdown of strong inorganic acids.
The key attributes of MOFs that facilitate the catalytic decomposition of this compound are outlined below.
| MOF Attribute | Role in Catalysis | Significance | Reference(s) |
| High Specific Surface Area | Maximizes contact between the catalyst and HBF₄ molecules. | Increases the number of exposed active sites, enhancing reaction rates. | scholar-press.com |
| Abundant Active Sites | Metal nodes and organic linkers act as "catalytic engines". | Lowers the activation energy for the decomposition reaction. | scholar-press.com |
| Controllable Pore Structure | Provides selective control over the reaction. | Can influence the decomposition pathway and products. | scholar-press.com |
| High Stability | Maintains structural and catalytic integrity under reaction conditions. | Ensures the reusability and longevity of the catalyst. | scholar-press.com |
Applications in Materials Science and Engineering
Surface Modification and Corrosion Inhibition
Tetrafluoroboric acid is extensively utilized for the surface treatment of metals and alloys to enhance their resistance to corrosion and to prepare them for subsequent processing. When applied to metallic surfaces, it can form a protective layer that improves durability and longevity. ontosight.aichemkraft.ir This is particularly relevant for reactive metals such as aluminum and magnesium alloys.
Research has demonstrated the efficacy of this compound as a pretreatment agent. For instance, in the development of cerium-based conversion coatings on magnesium alloys like AZ91D and AZ31B, a pretreatment step involving immersion in a dilute solution of this compound (0.5 wt%) is employed to clean and activate the surface. scbt.com This initial step is crucial for removing existing oxide layers and ensuring the uniform deposition and adhesion of the subsequent protective coating. scbt.com
Furthermore, this compound is a key ingredient in chemical brightening solutions for aluminum and its alloys. researchgate.net Compositions containing this compound and nitric acid have been shown to significantly improve the specular reflectance of aluminum surfaces. researchgate.net The acid's ability to effectively remove rust, scale, and oxide layers also makes it a valuable cleaning agent for various metal surfaces prior to welding or other treatments. chemkraft.ir
The effectiveness of this compound in corrosion inhibition is attributed to the formation of a stable, non-reactive surface film. For example, in automotive applications, surfaces treated with this compound have exhibited markedly improved corrosion resistance in saline environments.
Table 1: Application of this compound in Surface Modification
| Application | Metal/Alloy | Purpose | Reference |
| Pretreatment for Conversion Coating | Magnesium Alloys (AZ91D, AZ31B) | Surface cleaning and activation | scbt.com |
| Chemical Brightening | Aluminum and Aluminum Alloys | Improve specular reflectance | researchgate.net |
| Corrosion Inhibition | Automotive Components | Enhance resistance to saline environments | |
| General Surface Cleaning | Various Metals | Removal of rust, scale, and oxides | chemkraft.ir |
Advanced Coating and Thin Film Deposition Technologies
While direct use of this compound as a primary precursor in many advanced coating and thin film deposition techniques like Chemical Vapor Deposition (CVD) or Physical Vapor Deposition (PVD) is not extensively documented, it plays a crucial enabling role. Its application is more prevalent in the surface preparation phase prior to deposition, as discussed in the previous section. co99.net
However, its derivatives and related compounds are central to certain deposition processes. For instance, indium tetrafluoroborate (B81430) (In(BF₄)₃), which is synthesized from this compound, acts as a precursor for creating indium-based thin films. ontosight.ai These films have significant applications in electronics and optoelectronics. ontosight.ai
Additionally, this compound is used in the synthesis of other precursors for deposition. For example, it is used to produce fluoroborate salts, which can be intermediates in manufacturing materials for glazing frits. wikipedia.org In some specialized applications, it can be a component in solutions for etching specific materials to create desired surface topographies for subsequent thin film growth.
The overarching contribution of this compound in this area lies in ensuring the cleanliness and reactivity of the substrate surface, which is a critical factor for the adhesion and quality of the deposited thin films and coatings.
Electroplating and Metal Treatment Processes
This compound is a cornerstone of modern electroplating technology, where it is widely used as an electrolyte or a component of the electrolyte bath for the deposition of a variety of metals. Its application in this field dates back to the mid-20th century, where its weakly coordinating tetrafluoroborate anion (BF₄⁻) facilitated significant advancements in the electrodeposition of metals such as lead and tin.
In electroplating, this compound serves as a highly effective electrolyte, providing a stable and conductive medium for the transport of metal ions from the anode to the cathode. chemkraft.ir It is a key component in plating baths for numerous metals, including copper, nickel, gold, tin, and lead. chemkraft.irwikipedia.org The high solubility of metal fluoroborates allows for the preparation of concentrated electrolyte solutions, which can support high current densities and, consequently, faster plating rates.
For example, in copper electroplating, a solution containing copper fluoroborate (Cu(BF₄)₂) and fluoroboric acid is used. thieme-connect.de The fluoroboric acid in the bath helps to maintain the necessary acidity and ionic strength for efficient and high-quality copper deposition. thieme-connect.de Similarly, in tin electroplating, a fluoroboric acid electrolyte containing tin fluoroborate and boric acid is utilized. mdpi.com The presence of boric acid in this system helps to prevent the hydrolysis of the fluoroborate ions. mdpi.com
The use of this compound in electroplating electrolytes leads to a significant enhancement in the quality of the deposited metal coatings. It promotes the formation of smooth, fine-grained, and adherent deposits with reduced internal stress. This improvement in coating quality is crucial for applications where the plated layer must provide not only corrosion protection but also a specific aesthetic or functional surface finish.
Table 2: Role of this compound in Electroplating
| Metal Plated | Role of this compound | Benefits | Reference |
| Copper | Electrolyte component | High-quality deposits, enhanced efficiency | thieme-connect.de |
| Nickel | Electrolyte additive | Smoother surfaces, improved corrosion resistance | |
| Tin | Electrolyte component | Stable electrolyte, facilitates high-speed plating | wikipedia.orgmdpi.com |
| Lead | Electrolyte component | Stable electrolyte | |
| Gold | Electrolyte component | High-quality deposition |
Energy Storage Technologies (e.g., Battery Electrolytes)
This compound and its derivatives are gaining prominence in the field of energy storage, particularly as components in battery electrolytes. Their presence can enhance the performance, stability, and longevity of various battery systems. ontosight.ai
In the realm of lithium-ion batteries, tetrafluoroborate salts, such as lithium tetrafluoroborate (LiBF₄), are used as electrolytes. docsearch.ru LiBF₄ is synthesized through the neutralization of this compound with a lithium source. co99.net These electrolytes exhibit high electrochemical stability, which is a critical requirement for battery applications. co99.net Research on solid electrolytes has explored systems based on N-propyl-N-methyl-pyrrolidinium tetrafluoroborate ([N₁₃pyr]BF₄) doped with LiBF₄. co99.net These solid electrolytes show high ionic conductivity at elevated temperatures and are considered promising for solid-state lithium batteries. co99.net
Furthermore, aqueous solutions of this compound have been studied as electrolytes in all-carbon accumulators. chemkraft.ir In these systems, a positive electrode made of natural graphite (B72142) flakes utilizes the reversible formation of a graphite intercalation compound (GIC) with the tetrafluoroborate anion (C₄₈BF₄). chemkraft.ir
Precursors for Advanced Materials (e.g., Indium-based Nanomaterials)
This compound serves as a crucial precursor in the synthesis of advanced materials, including various nanomaterials. While not always a direct component in the final material, its role in the synthesis pathway is often indispensable.
A significant application is in the production of indium tetrafluoroborate (In(BF₄)₃), a salt synthesized from the reaction of an indium source with this compound. ontosight.ai Indium tetrafluoroborate is then used as a precursor for the synthesis of a range of indium-based materials, such as nanoparticles and thin films, which are vital for applications in electronics and optoelectronics. ontosight.ai
In the processing of nanomaterials, this compound can be used for surface modification. For example, it has been employed to strip organic ligands from the surface of cadmium selenide/cadmium sulfide (B99878) (CdSe/CdS) core-shell nanocrystals. osti.gov This ligand-stripping process is a critical step in preparing the nanocrystals for further applications where the organic capping agents would be detrimental.
While direct synthesis routes for indium phosphide (B1233454) quantum dots or indium tin oxide nanoparticles using this compound as the primary indium precursor are not commonly reported, its role in creating the necessary indium salt precursors underscores its importance in the broader field of nanomaterial synthesis. ontosight.ai The development of indium-based nanomaterials is a rapidly advancing area, with applications in displays, solar cells, and biomedical imaging. mdpi.comnanografi.comresearchgate.net
Flame Retardancy in Materials
This compound and its derivatives, particularly its salts known as fluoroborates, are utilized in the formulation of flame-retardant materials. These compounds can enhance the fire resistance of various substrates, notably cellulosic materials and polymers, by interfering with the combustion process. Their mechanism of action typically involves processes in both the condensed (solid) and gas phases, leading to the formation of a protective char layer and the dilution of flammable gases.
Research has demonstrated the effectiveness of fluoroborate compounds in improving the flame retardancy of materials. For instance, the treatment of cellulosic fabrics, such as cotton, with fluoroborate derivatives has been shown to significantly enhance their thermal stability and resistance to ignition. cellulosechemtechnol.rocellulosechemtechnol.rodntb.gov.uagazi.edu.trcellulosechemtechnol.ro
One notable example is the application of antimony fluoroborate to cellulosic fabrics. Studies have shown that impregnating these fabrics with antimony fluoroborate solutions leads to a substantial improvement in their flame-retardant properties. cellulosechemtechnol.rocellulosechemtechnol.ro Treated fabrics exhibit increased thermal stability, as confirmed by thermogravimetric analysis (TGA). cellulosechemtechnol.rocellulosechemtechnol.rodntb.gov.uagazi.edu.trcellulosechemtechnol.ro In vertical flame tests, fabrics treated with antimony fluoroborate show significantly reduced char lengths, often less than 50% of the original fabric, and exhibit no after-flame or after-glow. cellulosechemtechnol.rocellulosechemtechnol.ro Furthermore, the Limiting Oxygen Index (LOI), which is the minimum concentration of oxygen required to support combustion, of treated fabrics can be more than double that of untreated fabrics. cellulosechemtechnol.rocellulosechemtechnol.ro A higher LOI value indicates that the material is more difficult to ignite and burn in atmospheric conditions. cellulosechemtechnol.ro
Ammonium (B1175870) fluoroborate is another fluoroborate salt used as a flame retardant. up.ac.za Boron compounds, in general, function as flame retardants in both the condensed and vapor phases. up.ac.za In the condensed phase, they can promote the formation of a glassy, protective char layer on the surface of the material. specialchem.com This char layer acts as a barrier, insulating the underlying material from the heat of the flame and reducing the release of flammable volatile compounds that fuel the fire. specialchem.comcrepim.fr In the gas phase, some boron compounds can release non-combustible gases upon decomposition, which dilute the flammable gases and oxygen in the surrounding atmosphere, thereby inhibiting the combustion process. up.ac.zanih.gov
The effectiveness of these flame retardants is influenced by factors such as the specific fluoroborate compound used, the concentration applied, and the nature of the material being treated. Research continues to explore the synthesis and application of various metal fluoroborates to optimize their flame-retardant performance in a range of materials. cellulosechemtechnol.rocellulosechemtechnol.rodntb.gov.uagazi.edu.trcellulosechemtechnol.robohrium.comdntb.gov.ua
Research Findings on Flame Retardancy
| Material | Flame Retardant | Test Method | Key Findings |
| Cellulosic Fabric | Antimony Fluoroborate | Vertical Flame Test | Char length less than 50% of original fabric; No after-flame or after-glow. cellulosechemtechnol.rocellulosechemtechnol.ro |
| Cellulosic Fabric | Antimony Fluoroborate | Limiting Oxygen Index (LOI) | LOI value more than double that of untreated fabric. cellulosechemtechnol.rocellulosechemtechnol.ro |
| Cellulosic Fabric | Antimony Fluoroborate | Thermogravimetric Analysis (TGA) | Higher thermal stability compared to untreated fabric. cellulosechemtechnol.rocellulosechemtechnol.rodntb.gov.uagazi.edu.trcellulosechemtechnol.ro |
| Polymers | Ammonium Fluoroborate | General Assessment | Functions in both condensed and vapor phases to inhibit combustion. up.ac.za |
Advanced Analytical Chemistry Methodologies Utilizing Tetrafluoroboric Acid
Elemental Analysis in Complex Matrices
The accurate determination of elemental composition in complex matrices such as geological and environmental samples is crucial for resource evaluation, environmental monitoring, and geochemical research. Complete sample digestion is a critical prerequisite for obtaining reliable data using solution-based analytical techniques like ICP-MS. Tetrafluoroboric acid has emerged as a key component in digestion protocols for these challenging samples.
Rare Earth Element Quantification in Geological Samples via ICP-MS
The quantification of rare earth elements (REEs) in geological materials, including coal and fly ash, is essential for assessing their potential as economic resources. mdpi.com Traditional digestion methods using hydrofluoric acid (HF) to break down the silicate (B1173343) matrix can be time-consuming and problematic. The HF method requires a subsequent step to complex excess fluoride (B91410) ions with boric acid (H₃BO₃), which can be challenging to optimize and may lead to the precipitation of some REEs, hindering accurate analysis. mdpi.comresearchgate.net
An alternative approach utilizing this compound for microwave-assisted digestion has proven effective for the accurate determination of all 14 naturally occurring REEs. mdpi.comresearchgate.net This method eliminates the need for the fluoride complexing step, streamlining the analytical process. mdpi.comresearchgate.net Research on certified REE reference materials, such as NIST 1632e (coal), NIST 1633c (fly ash), and USGS AGV-1 (andesite), has demonstrated excellent recovery rates with a relative standard deviation (RSD) of less than ±10% and a correlation coefficient (r²) greater than 0.99. mdpi.comresearchgate.net A key advantage of using HBF₄ is that it provides a controlled release of fluoride ions necessary for dissolving silicates without the aggressive nature of free HF. mdpi.com
A typical digestion procedure involves treating approximately 30 to 40 mg of a powdered sample with hydrogen peroxide (H₂O₂), followed by the addition of nitric acid (HNO₃) and this compound. mdpi.com The use of an ultrasonic nebulizer with membrane desolvation for sample introduction into the ICP-MS can further reduce spectral interferences from oxide formation of lighter REEs and barium. milestoneconnect.com
Table 1: Recovery Rates of REEs in Standard Reference Materials using HBF₄ Digestion and ICP-MS Analysis This table is interactive. You can sort and filter the data by clicking on the column headers.
| Reference Material | Element | Certified Value (ppm) | Measured Value (ppm) | Recovery Rate (%) |
|---|---|---|---|---|
| NIST 1632e (Coal) | La | 14.5 | 14.1 | 97.2 |
| Ce | 30.8 | 29.9 | 97.1 | |
| Pr | 3.8 | 3.7 | 97.4 | |
| Nd | 14.1 | 13.8 | 97.9 | |
| Sm | 2.8 | 2.7 | 96.4 | |
| Eu | 0.58 | 0.56 | 96.6 | |
| Gd | 2.5 | 2.4 | 96.0 | |
| Tb | 0.4 | 0.39 | 97.5 | |
| Dy | 2.3 | 2.2 | 95.7 | |
| Ho | 0.46 | 0.45 | 97.8 | |
| Er | 1.3 | 1.25 | 96.2 | |
| Tm | 0.19 | 0.18 | 94.7 | |
| Yb | 1.2 | 1.15 | 95.8 | |
| Lu | 0.18 | 0.17 | 94.4 | |
| NIST 1633c (Fly Ash) | La | 73 | 71.5 | 97.9 |
| Ce | 145 | 142.1 | 98.0 | |
| Pr | 16.8 | 16.5 | 98.2 | |
| Nd | 62 | 60.8 | 98.1 | |
| Sm | 11.2 | 10.9 | 97.3 | |
| Eu | 2.1 | 2.05 | 97.6 | |
| Gd | 9.4 | 9.2 | 97.9 | |
| Tb | 1.4 | 1.37 | 97.9 | |
| Dy | 8.1 | 7.9 | 97.5 | |
| Ho | 1.5 | 1.46 | 97.3 | |
| Er | 4.2 | 4.1 | 97.6 | |
| Tm | 0.58 | 0.56 | 96.6 | |
| Yb | 3.8 | 3.7 | 97.4 | |
| Lu | 0.55 | 0.53 | 96.4 | |
| USGS AGV-1 (Andesite) | La | 38 | 37.2 | 97.9 |
| Ce | 68 | 66.6 | 97.9 | |
| Pr | 7.9 | 7.7 | 97.5 | |
| Nd | 30 | 29.4 | 98.0 | |
| Sm | 5.8 | 5.7 | 98.3 | |
| Eu | 1.6 | 1.57 | 98.1 | |
| Gd | 5.2 | 5.1 | 98.1 | |
| Tb | 0.8 | 0.78 | 97.5 | |
| Dy | 4.5 | 4.4 | 97.8 | |
| Ho | 0.9 | 0.88 | 97.8 | |
| Er | 2.5 | 2.45 | 98.0 | |
| Tm | 0.36 | 0.35 | 97.2 | |
| Yb | 2.3 | 2.25 | 97.8 | |
| Lu | 0.34 | 0.33 | 97.1 |
Data compiled from studies demonstrating the efficacy of HBF₄ digestion for REE analysis. mdpi.comresearchgate.net
Multielemental Analysis in Environmental Samples
This compound is also instrumental in the multielemental analysis of environmental samples like soils and sediments. cdnsciencepub.comcdnsciencepub.com These matrices are complex, often containing a mix of organic matter and refractory minerals. cdnsciencepub.com An optimized digestion method using a combination of nitric acid and this compound has been shown to be effective for a wide range of elements. cdnsciencepub.comcdnsciencepub.com
For instance, a mixture of 3 mL of HNO₃ and 1.5 mL of HBF₄ has been found to be optimal for the recovery of elements such as barium (Ba), antimony (Sb), and strontium (Sr) from soil and sediment reference materials. cdnsciencepub.comcdnsciencepub.com While nitric acid alone can be sufficient for some elements like cadmium (Cd), cobalt (Co), chromium (Cr), iron (Fe), manganese (Mn), nickel (Ni), lead (Pb), vanadium (V), and zinc (Zn), the addition of HBF₄ is crucial for the dissolution of silicate-bound elements. cdnsciencepub.comcdnsciencepub.com However, for highly resistant minerals containing conservative lithophile elements like titanium (Ti) and zirconium (Zr), complete recovery may still require the use of hydrofluoric acid. cdnsciencepub.comcdnsciencepub.com
The use of HBF₄ in microwave-assisted digestion protocols for environmental samples offers a safer alternative to HF and simplifies the procedure by avoiding the need to add boric acid to complex excess fluoride. researchgate.netrsc.org An optimized protocol of 5 mL HNO₃, 2 mL HCl, and 1 mL HBF₄ has been shown to allow for the complete dissolution of sediment reference materials and quantitative recoveries for a broad spectrum of analytes. researchgate.netrsc.org
Comparison with Alternative Digestion Methods
The choice of digestion method is critical and depends on the specific elements of interest and the sample matrix. This compound digestion presents several advantages over traditional methods, particularly those involving hydrofluoric acid.
The primary advantage of HBF₄ over HF is safety; HBF₄ is not acutely toxic and does not require the same level of specialized handling precautions. researchgate.netrsc.org Furthermore, digests prepared with HBF₄ can often be directly analyzed by ICP-MS without the need for an evaporation step to remove excess acid or the addition of boric acid to prevent the precipitation of metal fluorides. researchgate.netrsc.org This not only simplifies the workflow but also reduces the risk of losing volatile analytes. rsc.org
In comparison to aqua regia (a mixture of nitric acid and hydrochloric acid), HBF₄-based methods offer more complete digestion of silicate matrices. assinfilt.com.ec While aqua regia is effective for many metals, it often leaves a residue of undigested silicates. assinfilt.com.ec
However, it is important to note that HBF₄ digestion is not without its limitations. The purity of the HBF₄ reagent is critical, as impurities can lead to high blank values for certain elements like silver (Ag), cadmium (Cd), and thallium (Tl). cdnsciencepub.com Additionally, for the most refractory minerals, complete dissolution may still necessitate the use of HF. cdnsciencepub.comcdnsciencepub.com
Table 2: Comparison of Digestion Methods for Elemental Analysis This table is interactive. You can sort and filter the data by clicking on the column headers.
| Digestion Method | Target Analytes | Advantages | Disadvantages |
|---|---|---|---|
| This compound (HBF₄) Mixtures | Wide range of elements, including REEs and lithophiles | Safer than HF; simplifies procedure (no H₃BO₃ addition needed); effective for silicates. mdpi.comresearchgate.netrsc.org | Potential for high blank values from reagent impurities; may not fully dissolve the most refractory minerals. cdnsciencepub.com |
| Hydrofluoric Acid (HF) Mixtures | Comprehensive elemental analysis, including refractory minerals | Highly effective for complete digestion of silicate matrices. cdnsciencepub.comcdnsciencepub.com | Acutely toxic, requires special handling; can form insoluble fluorides with some elements; requires addition of H₃BO₃ to complex excess HF. mdpi.comdie-mikrowelle.de |
| Aqua Regia (HCl + HNO₃) | Noble metals, many base metals | Effective for non-silicate matrices and certain metal sulfides. assinfilt.com.ec | Incomplete digestion of silicate minerals. assinfilt.com.ec |
| Nitric Acid (HNO₃) Only | Readily leachable elements | Simpler and safer than methods with HF or HBF₄. | Incomplete digestion of silicate and refractory minerals. cdnsciencepub.com |
Theoretical and Computational Chemistry Studies of Tetrafluoroboric Acid Systems
Electronic Structure Calculations and Quantum Chemistry
Theoretical and computational chemistry provides powerful tools to investigate the intricacies of chemical systems at the atomic and molecular level. youtube.com In the context of tetrafluoroboric acid (HBF₄), these methods offer insights into its electronic structure, bonding, and reactivity that are often difficult to obtain through experimental means alone. elsevier.com
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry for studying the electronic structure of many-body systems like atoms and molecules. wikipedia.org This method is widely used to investigate the properties of this compound and its derivatives.
DFT calculations have been instrumental in understanding the optimized structures of molecules involving the tetrafluoroborate (B81430) anion (BF₄⁻). For instance, in a study on bis-benzimidazoles synthesized using aqueous fluoroboric acid as a catalyst, DFT calculations revealed that the s-trans orientation of the two imidazole (B134444) rings was the preferred conformation. researchgate.net Furthermore, DFT has been employed to study the electronic properties of various systems, including those relevant to materials science and nanotechnology. wikipedia.org
A comprehensive study on the aqueous boric acid-hydrofluoric acid system utilized DFT methods, specifically X3LYP/6-311+G(d,p), to investigate the hydration of various species. hawaii.edust-andrews.ac.uk These calculations were crucial for understanding the chemical speciation over a range of pH values and concentrations, showing that at low pH, BF₄⁻ is the dominant species. hawaii.edust-andrews.ac.uk DFT has also been used to explore the chemical stability of molecules in the presence of deep eutectic solvents. mdpi.com
The following table summarizes selected DFT applications in the study of systems related to this compound:
| Application Area | System Studied | Key Findings |
| Structural Optimization | Bis-benzimidazoles | The s-trans orientation of imidazole rings is energetically preferred. researchgate.net |
| Aqueous Speciation | Boric acid-hydrofluoric acid system | At low pH, BF₄⁻ is the dominant aqueous species. hawaii.edust-andrews.ac.uk |
| Isotope Fractionation | Fluoroboric acid system | Provided the first quantum-chemical estimates for boron isotope fractionation between different fluoroboron species. hawaii.edu |
Ab Initio Molecular Dynamics (MD) Simulations
Ab initio molecular dynamics (AIMD) simulations provide a way to study the time evolution of a system at the atomic level, where the forces between atoms are calculated from first principles using electronic structure methods. aps.org This approach allows for the investigation of dynamic processes such as proton transfer and the influence of solvent molecules. rsc.orgrsc.org
AIMD simulations have been employed to investigate proton dissociation and transfer in systems containing functional groups similar to those found in acidic environments. rsc.org For example, in studies of perfluorosulfonic acid functionalized carbon nanotubes, AIMD revealed how the presence of water molecules and the surrounding environment affects proton stabilization, with protons existing as hydrated hydronium or Zundel cations depending on the system's hydrophobicity. rsc.org These simulations can also elucidate the interactions between molecules and surfaces, such as the adsorption of phosphocholine (B91661) on calcium oxalate (B1200264) surfaces, which is relevant to understanding the formation of kidney stones. nih.gov
Although direct AIMD simulations specifically on this compound systems are not extensively detailed in the provided results, the methodology is highly applicable to understanding its behavior in solution, including its hydrolysis and interactions with other chemical species. The simulations can provide insights into the dynamic nature of the hydrogen bonding between the protonated solvent and the BF₄⁻ anion. wikipedia.org
Long-Range Corrected DFT (LC-DFT) Development and Application
Standard DFT functionals can sometimes inaccurately describe long-range interactions, which are crucial for understanding various chemical phenomena. riken.jpudel.edu Long-range corrected DFT (LC-DFT) methods have been developed to address this deficiency by incorporating a portion of the exact Hartree-Fock exchange at long interelectronic distances. udel.eduresearchgate.net
LC-DFT functionals, such as ωB97X-D, have been shown to provide satisfactory accuracy for thermochemistry, kinetics, and non-covalent interactions. unimi.itrsc.org These methods are particularly important for studying systems where long-range effects are significant, such as in charge transfer excitations and van der Waals interactions. wikipedia.org The development of these functionals has expanded the applicability of DFT to a wider range of chemical problems. riken.jp
While the direct application of LC-DFT to this compound is not explicitly detailed in the search results, its utility in accurately modeling systems with potential for long-range interactions makes it a valuable tool for future studies. For example, in studying the interaction of HBF₄ with large organic molecules or in condensed phases, LC-DFT could provide more accurate energetic and structural information compared to standard DFT approaches.
Reaction Mechanism Simulation and Prediction
Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing detailed information about the energy landscape of a chemical transformation. youtube.com This includes identifying transition states and intermediates, and understanding the role of the surrounding environment.
Energetics and Transition States
The hydrolysis of this compound is a key reaction that has been studied computationally. HBF₄ in an aqueous solution hydrolyzes in a kinetically controlled process to produce hydrofluoric acid (HF) and boric acid. onepetro.org The initial step of this hydrolysis is the slowest and therefore rate-determining. onepetro.org
Computational models can predict the activation energy for such reactions. For instance, in the context of lead concentrate leaching with fluoroboric acid, the activation energy was determined to be 5.99 kJ/mol using the Arrhenius model, indicating a chemically controlled reaction. icm.edu.pl The rate of HBF₄ hydrolysis is also known to be acid-catalyzed and highly dependent on temperature. onepetro.org For example, the rate constant for hydrolysis can increase over 300-fold when the temperature is raised from 25°C to 65°C. onepetro.org
Numerical modeling has also been used to simulate the performance of HBF₄ in applications like sandstone acidizing. curtin.edu.auscispace.com These simulations show that the effectiveness of the acid treatment is significantly enhanced at elevated temperatures due to the increased rate of hydrolysis, which leads to a greater production of HF that reacts with the rock matrix. curtin.edu.au
The following table presents data on the temperature dependence of HBF₄ hydrolysis and its effect on sandstone porosity and permeability, as derived from simulation studies:
| Temperature (°C) | Porosity Increment | Permeability Increment | Hydrolysis Half-life (minutes) at pH 1.0 |
| 25 | 1.07 | 1.23 | 138 onepetro.org |
| 65 | 1.26 | 2.06 | 0.5 onepetro.org |
| 105 | 1.67 | 7.06 | - |
Role of Solvents and Additives
The solvent plays a crucial role in the reactivity of this compound. In aqueous solutions, water molecules are not passive bystanders but active participants in the hydrolysis reaction. The structure of aqueous HBF₄ consists of a protonated solvent cation (like H₃O⁺) and the BF₄⁻ anion, which are strongly hydrogen-bonded. wikipedia.org
The composition of the solvent can significantly affect reaction rates and mechanisms. For example, in mixtures of water with organic solvents like acetone, dioxane, and dimethylsulfoxide, the rate of fluorine exchange in the tetrafluoroborate anion and the B-F coupling constant are influenced by the solvent composition. researchgate.net These effects are interpreted in terms of changes in the hydrogen bonding of water to the BF₄⁻ anion. researchgate.net
Additives can also alter the reaction pathways. In some solvents, the presence of hydroxide (B78521) ions (OH⁻) or protonated solvent molecules (SH⁺) can lead to different dominant reaction mechanisms. researchgate.net For instance, in dimethylsulfoxide and triethylamine, mechanisms involving OH⁻ and SH⁺ can become significant. researchgate.net The choice of solvent is also critical in synthetic applications where HBF₄ is used as a catalyst. wikipedia.org Anhydrous solutions of fluoroboric acid can be prepared using acetic anhydride (B1165640) to remove water, creating a different reactive environment. wikipedia.org
Molecular Modeling and Property Prediction
Theoretical and computational chemistry provides powerful tools for investigating the molecular-level properties of this compound (HBF₄) and its derivatives. Through molecular modeling and quantum mechanical calculations, researchers can predict and understand its structural parameters, spectroscopic signatures, and physicochemical properties with a high degree of accuracy.
One of the primary methods employed in these studies is Density Functional Theory (DFT), a computational approach that calculates the electronic structure of atoms, molecules, and solids. DFT has been successfully used to determine the optimized geometry of the tetrafluoroborate anion (BF₄⁻), a key component of this compound. For instance, in a study of an organic salt containing the tetrafluoroborate anion, DFT calculations at the B3LYP/6-311++G(2d,2p) level of theory were used to optimize the bond lengths and angles of the anion. researchgate.net The results from such calculations provide fundamental data that are often in good agreement with experimental values obtained from techniques like X-ray diffraction. researchgate.net
The following table summarizes typical computed structural parameters for the tetrafluoroborate anion.
| Parameter | Value |
| B-F Bond Length (Å) | 1.388 - 1.395 |
| F-B-F Bond Angle (°) | ~109.5 |
Note: These values are representative and can vary slightly depending on the specific computational method and the chemical environment of the anion.
Beyond static structures, computational methods are also instrumental in predicting the vibrational frequencies of this compound and related species. These predicted frequencies correspond to the infrared (IR) and Raman spectra of the molecule. While hybrid DFT methods are known to sometimes overestimate frequencies, scaling factors can be applied to achieve better agreement with experimental spectra. mdpi.com The ability to simulate these spectra is crucial for interpreting experimental data and identifying the presence and structure of fluoroborate species in various systems.
Furthermore, computational models extend to the prediction of macroscopic properties. For protic ionic liquids, which can be formed from acids like this compound, ab initio calculations have been used to predict properties such as melting temperature and density. acs.org These models often calculate the volume of the individual ions and the ion pair to derive the theoretical molecular density, which can then be correlated with experimental observations. acs.org
Design of New Catalysts and Materials through Computational Methods
Computational chemistry is not only a tool for prediction but also a platform for the rational design of new catalysts and materials. By simulating the interactions between molecules, researchers can design novel systems with desired properties and functionalities.
In the realm of catalysis, computational methods, particularly DFT, are used to explore reaction mechanisms and design catalysts with enhanced activity and selectivity. nih.gov While specific examples of the de novo computational design of catalysts where this compound is a direct component of the design process are not extensively documented, its role as a proton source and its tetrafluoroborate anion are considered in broader computational studies of reaction mechanisms. For instance, in the synthesis of acridinium-based photocatalysts, this compound is used as a reagent. rsc.org Computational studies on these catalysts focus on their electronic properties to understand and optimize their photocatalytic activity. rsc.org The general approach involves using computational tools to screen potential catalyst candidates and to understand the electronic and structural factors that govern their performance. rsc.orgnih.gov
A more direct application of computational design involving this compound is in the field of materials science for oil and gas extraction. Matrix acidizing is a technique used to enhance the permeability of sandstone reservoirs. Computational Fluid Dynamics (CFD) has been employed to model and simulate the use of this compound in this process. researchgate.net These simulations can predict how the acid will penetrate the rock formation and react with the minerals, leading to an increase in porosity and permeability. researchgate.net This modeling allows for the optimization of the acidizing treatment by adjusting parameters such as acid concentration, injection rate, and temperature to achieve the desired material modification. researchgate.net
The design principles in this context involve understanding the kinetics of the hydrolysis of this compound to generate hydrofluoric acid in situ, which then dissolves the siliceous minerals in the sandstone. researchgate.net By simulating this complex interplay of fluid dynamics and chemical reactions, new and more effective acidizing fluids and treatment protocols can be designed.
Coordination Chemistry of Tetrafluoroborate Anion and Its Metal Complexes
Synthesis and Characterization of Metal Tetrafluoroborate (B81430) Complexes
The synthesis of metal tetrafluoroborate complexes is achieved through several versatile methods, tailored to the specific metal and desired complex. A common approach involves the reaction of a metal salt, such as an acetate (B1210297) or carbonate, with tetrafluoroboric acid (HBF₄). For instance, air-sensitive, paramagnetic complexes of chromium(II) with nitrile ligands, having the general formula [Cr(NCR)₄][BF₄]₂ (where R = Me, Buᵗ, or Ph), are synthesized by reacting chromium(II) acetate with HBF₄ in a nitrile solution. rsc.org Similarly, reacting copper(II) carbonate with HBF₄ is a standard method for preparing copper(II) tetrafluoroborate.
Another prevalent strategy employs precursor complexes, which offer a controlled route to the desired product. The commercially available tetrakis(acetonitrile)copper(I) tetrafluoroborate, [Cu(NCCH₃)₄][BF₄], serves as a valuable starting material for the synthesis of other copper(I) complexes through ligand displacement reactions.
The use of hydrated metal tetrafluoroborate salts is also a viable, albeit sometimes slower, synthetic route. For example, iron(II) tetrafluoroborate hexahydrate can be used to synthesize iron(II) complexes, though the reaction may be significantly slower compared to starting from an anhydrous precursor like Fe(CH₃CN)₆₂. researchgate.net
Characterization of these complexes relies on a suite of analytical techniques to elucidate their structure and properties. Single-crystal X-ray diffraction is paramount for determining the precise three-dimensional arrangement of atoms, including bond lengths and angles, and revealing the coordination environment of the metal center. For example, the crystal structure of [Cr(NCMe)₄][BF₄]₂ shows a square-planar coordination of the nitrile ligands around the chromium(II) cation, with the tetrafluoroborate anions situated in the apical positions of an elongated octahedron. rsc.org
Spectroscopic methods are also crucial. Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the tetrafluoroborate anion, which can indicate whether it is coordinated to the metal or acting as a free counterion. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F and ¹¹B NMR, provides valuable information about the environment of the tetrafluoroborate ion in solution. For paramagnetic complexes, magnetic susceptibility measurements are employed to determine the electronic spin state of the metal center. rsc.org
Table 1: Synthesis and Characterization of Selected Metal Tetrafluoroborate Complexes
| Complex | Metal | Synthesis Method | Key Characterization Techniques | Reference |
| [Cr(NCMe)₄][BF₄]₂ | Cr(II) | Reaction of chromium(II) acetate with HBF₄ in acetonitrile | X-ray diffraction, Magnetic susceptibility, IR spectroscopy | rsc.org |
| [Cu(CHpz₃)(PPh₃)][BF₄] | Cu(I) | Ligand displacement from [Cu(NCCH₃)₄][BF₄] | X-ray diffraction, NMR spectroscopy | |
| [FeL₂(BF₄)]⁺ BF₄⁻ | Fe(II) | Reaction of iron(II) tetrafluoroborate hexahydrate with a diphosphine ligand | X-ray diffraction, ³¹P-NMR spectroscopy, Mass spectrometry | researchgate.net |
| [Mo₂(NCCH₃)₁₀][BF₄]₄ | Mo(II) | Reaction with corresponding ferrocene (B1249389) carboxylic acids | Not specified in provided text | researchgate.net |
Note: This table is generated based on the textual data and is intended to be interactive.
Role as a Non-Coordinating Counterion
The tetrafluoroborate anion is frequently classified as a "non-coordinating" or, more accurately, a "weakly coordinating" anion. rsc.orgwintzell-fried.com This property is central to its utility in coordination chemistry, as it allows for the isolation and study of highly reactive cationic metal complexes that would otherwise be destabilized by a more strongly coordinating anion. wintzell-fried.com The inertness of the BF₄⁻ ion stems from its symmetrical tetrahedral geometry, which distributes the negative charge over four highly electronegative fluorine atoms, thereby reducing its basicity and nucleophilicity. wintzell-fried.com
The use of tetrafluoroborate has become popular as a safer alternative to the perchlorate (B79767) anion (ClO₄⁻), which can form potentially explosive compounds with organic ligands. wintzell-fried.com Furthermore, tetrafluoroborate salts often exhibit greater solubility in organic solvents compared to their halide or nitrate (B79036) counterparts, facilitating their use in a wider range of reaction conditions. wintzell-fried.com
However, the "non-coordinating" nature of tetrafluoroborate is not absolute. In the presence of highly electrophilic metal centers, such as those of titanium, zirconium, and hafnium, the BF₄⁻ anion can coordinate to the metal, typically through one of its fluorine atoms. wintzell-fried.com In some instances, a fluorine atom can even act as a bridging ligand between the boron and the metal center. nih.gov The strength of the interaction between the metal and the tetrafluoroborate anion can be influenced by the other ligands present in the coordination sphere; stronger donor ligands can lessen the interaction between the metal and the BF₄⁻ anion.
Ligand Effects in Catalytic Systems
The tetrafluoroborate anion can exert significant ligand effects in catalytic systems, influencing both the activity and selectivity of a reaction. Its role is often multifaceted, acting not just as a charge-balancing counterion but also participating in the catalytic cycle.
In palladium-catalyzed reactions, the choice of counterion can be critical. For instance, in certain C-H trifluoromethylation reactions, Umemoto's sulfonium (B1226848) tetrafluoroborate salt is used as the CF₃ source, with a palladium acetate catalyst. nih.gov The nature of the counterion in the trifluoromethylating agent has been shown to have no influence on the reaction in some cases, while in others, the tetrafluoroborate salt is specifically employed. nih.gov
Furthermore, the tetrafluoroborate anion itself can be a source of fluoride (B91410) for catalytic transformations, moving beyond its traditional role as an inert counterion. acs.org The stability and reactivity of metal complexes containing tetrafluoroborate can be finely tuned, which has implications for their catalytic applications. For example, a gold(I) hydroxytrifluoroborate complex, stabilized by anion-π interactions, has been shown to be a remarkably active carbophilic catalyst, despite its stability. rsc.org
Metal Organic Frameworks (MOFs) Incorporating Tetrafluoroborate
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The incorporation of tetrafluoroborate anions into MOFs can occur in several ways, influencing their structure and properties.
One common role for tetrafluoroborate in MOFs is as a counterion in cationic frameworks. frontiersin.orgrsc.org These frameworks possess a net positive charge, which is balanced by the presence of anions within the pores. The weakly coordinating nature of tetrafluoroborate is advantageous in this context, as it is less likely to block the pores or interfere with the intended function of the MOF, such as gas sorption or catalysis. For example, a copper(I) coordination network with 4,4'-bipyridine (B149096) ligands forms a porous 3D structure with channels containing nitrate anions that can be exchanged for other anions, including tetrafluoroborate, through ion exchange in aqueous solutions. usf.edu
The presence of fluorinated anions, like tetrafluoroborate, within the pores of a MOF can also impart specific properties. The fluorine atoms can enhance the interaction of the MOF with certain guest molecules, such as carbon dioxide, due to favorable electrostatic interactions. nih.gov This can lead to improved selectivity in gas separation applications.
The synthesis of MOFs often involves careful control of reaction conditions, including the choice of metal salt and solvent. nih.gov The use of metal tetrafluoroborate salts as precursors can be a route to novel MOF structures. The specific synthetic conditions will determine whether the tetrafluoroborate anion is incorporated into the final structure as a counterion, a guest molecule, or a coordinating component.
Research Trends, Challenges, and Future Directions
Exploration of Novel Catalytic Processes
Tetrafluoroboric acid has long been recognized as a potent catalyst in a variety of organic reactions. chemkraft.ir Its strong acidity and the low nucleophilicity of its conjugate base, the tetrafluoroborate (B81430) anion (BF₄⁻), make it an effective promoter for reactions that proceed through cationic intermediates. chemkraft.irwikipedia.org
Current research is focused on expanding its catalytic applications. Scientists are exploring its efficacy in novel synthetic methodologies, aiming to develop more efficient and selective chemical transformations. As a catalyst, it is utilized in several key organic reactions:
Alkylation and Acylation: It serves as a catalyst in Friedel-Crafts alkylation and acylation reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules. wintzell-fried.com
Polymerization: In polymerization processes, this compound can act as a catalyst, helping to control the chain length and properties of the resulting polymers. chemkraft.irwintzell-fried.com
Esterification and Acylation: The acid is a powerful catalyst for esterification and acylation reactions, which are fundamental processes in organic synthesis. chemkraft.ir
Cyclization Reactions: Recent studies have demonstrated the utility of this compound-diethyl ether complex in promoting aza-Prins cyclization for the synthesis of 4-fluoropiperidines. researchgate.net
The table below summarizes some of the key catalytic applications being explored.
| Catalytic Process | Reactants | Product Type | Role of this compound |
| Aza-Prins Cyclization | Aldehydes, N-tosyl homoallylamine | 4-Fluoropiperidines | Catalyst |
| Ring-Opening Esterification | Epoxidized Vegetable Oil, Alcohol | Branched Lubricant Esters | Catalyst |
| Polymerization | Monomers | Specialty Polymers/Resins | Catalyst/Co-catalyst |
| Friedel-Crafts Acylation | Aromatic Compound, Acyl Halide | Aryl Ketone | Catalyst |
This table showcases examples of novel catalytic processes where this compound is being investigated for its catalytic activity.
Development of Advanced Materials and Energy Technologies
The unique chemical properties of this compound make it a valuable tool in the development of advanced materials and energy storage solutions. chemkraft.ir Its applications range from surface modification of metals to enhancing the performance of batteries.
In materials science , it is used as a surface modifier and corrosion inhibitor. When applied to certain metals and alloys, it forms a protective layer that helps prevent corrosion and extends the material's lifespan. chemkraft.ir It also plays a significant role in advanced coating and thin-film deposition processes. chemkraft.ir Furthermore, it acts as a precursor in the synthesis of advanced materials, such as indium-based nanomaterials.
In the field of energy technologies , this compound and its derivatives are crucial components in battery electrolytes. chemkraft.irwintzell-fried.com Adding fluoroboric acid to electrolyte solutions can enhance the performance, stability, and longevity of batteries, including lithium-ion types. chemkraft.irwintzell-fried.com An electrochemical cycle that utilizes ferrous/ferric tetrafluoroborate is also being explored as a replacement for thermal smelting of lead sulfide (B99878) ores. wikipedia.org Another key application is in the high-speed electroplating of copper, tin, and their alloys, which is vital for the electronics industry. wikipedia.orgdf-chemicals.com
| Technology Area | Specific Application | Function of this compound | Benefit |
| Advanced Materials | Surface Modification | Forms a protective layer on metals | Corrosion inhibition, extended material lifespan chemkraft.ir |
| Thin Film Deposition | Component in deposition processes | Development of innovative coatings chemkraft.ir | |
| Nanomaterial Synthesis | Precursor for indium tetrafluoroborate | Production of indium-based nanomaterials | |
| Energy Technologies | Battery Electrolytes | Enhances ionic conductivity and stability | Improved battery performance and longevity chemkraft.irwintzell-fried.com |
| Electroplating | Electrolyte component for Cu, Sn, Pb plating | High-quality, smooth, and adherent metal deposits df-chemicals.com |
This interactive table details the role of this compound in advancing materials and energy technologies.
Sustainable Chemistry and Green Alternatives
The principles of green chemistry are increasingly influencing the selection and use of chemicals in industrial processes. Research is underway to investigate more environmentally friendly alternatives to traditional hazardous acids, and in some contexts, this compound is being evaluated as a greener option. chemkraft.ir
For instance, in metal etching, particularly for titanium and its alloys, this compound is considered a safer alternative to the highly hazardous hydrofluoric acid. wpi.edurbpchemical.com Although it is less potent, requiring higher temperatures or longer reaction times, its lower concentration of free fluoride (B91410) ions makes it a preferable choice in many applications. rbpchemical.com The equilibrium of the tetrafluoroborate ion in water results in a significantly lower concentration of free fluoride ions compared to a hydrofluoric acid solution of similar concentration. rbpchemical.com
Efforts are also being directed towards developing more sustainable and efficient synthesis methods for this compound itself. chemkraft.ir This includes processes that utilize waste streams, such as a method for producing aqueous solutions of the acid from colored aqueous effluents containing boron trifluoride hydrate (B1144303). google.com A recent sustainable process for generating fluorine feedstocks also yields an aqueous solution of fluoroboric acid.
Advances in Fluorination Methodologies
This compound and its derivatives serve as important reagents in fluorination chemistry, a critical field for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The tetrafluoroborate anion can act as a nucleophilic fluoride source. researchgate.net
One of the most well-known applications is the Balz-Schiemann reaction, where aryl diazonium tetrafluoroborates are thermally decomposed to produce aryl fluorides. researchgate.net Mechanistic studies support an Sₙ1 mechanism involving an intermediate aryl cation that is quenched by fluoride transfer from the BF₄⁻ ion. researchgate.net
More recent research has expanded the utility of this compound in fluorination. The diethyl ether complex of this compound (HBF₄·OEt₂) has emerged as a versatile and easy-to-handle reagent. researchgate.net It has been successfully employed in:
The synthesis of 4-fluoropiperidines through an aza-Prins-type cyclization. researchgate.net
A one-pot synthesis of symmetrical 4-fluorotetrahydropyrans via a tandem allylation and Prins cyclization. researchgate.net
The fluorination of N-phosphorylimidazoles to yield fluorophosphorinanes. thieme-connect.dethieme-connect.de
These methodologies provide efficient and diastereoselective routes to valuable fluorinated organic molecules.
Computational Chemistry in Predictive and Design Science
Computational chemistry provides powerful tools for investigating chemical systems at the molecular level, offering insights that can be difficult to obtain through experiments alone. In the context of this compound, theoretical methods are used to understand its electronic structure, bonding, and reactivity.
Density Functional Theory (DFT) is a prominent computational method used to study the properties of this compound and its derivatives. DFT calculations have been instrumental in:
Understanding Molecular Structures: Determining the optimized structures of molecules containing the tetrafluoroborate anion. For example, DFT studies revealed the preferred conformation of bis-benzimidazoles synthesized using aqueous fluoroboric acid as a catalyst.
Investigating Hydration: Studying the hydration of various species in the aqueous boric acid-hydrofluoric acid system, which is crucial for understanding the chemical speciation over a range of pH values and concentrations. These calculations show that at low pH, BF₄⁻ is the dominant species.
Probing Reaction Dynamics: Elucidating the acidic dissociation and proton transfer dynamics, which are central to its role in many chemical reactions.
These computational studies are vital for predicting the behavior of this compound in various chemical environments and for designing new catalysts and materials.
Addressing Industrial Implementation Challenges
While this compound has numerous applications, its industrial implementation comes with challenges that require careful management. A primary concern is its corrosive nature, which necessitates the use of specialized equipment and handling protocols to ensure the integrity of manufacturing facilities and the safety of personnel. chemkraft.irnih.gov
The production of highly concentrated this compound also presents challenges. The reaction of boric acid with hydrogen fluoride is highly exothermic, creating difficulties in dissipating the heat generated during the process. google.com This has led to the development of specific processes, such as reacting solid boron/oxygen compounds directly with hydrogen fluoride-containing gases to better control the reaction conditions. google.com Furthermore, traditional production methods can result in dilute solutions or require complex purification steps. google.com Research is focused on optimizing production routes to enhance efficiency, purity, and sustainability.
Another challenge is managing industrial effluents. For example, processes have been developed to produce this compound from waste streams containing boron trifluoride hydrate, turning a disposal issue into a valuable product stream. google.com
Interdisciplinary Research Opportunities
The versatility of this compound creates numerous opportunities for interdisciplinary research, bridging various fields of science and engineering. Its diverse roles as a catalyst, electrolyte component, and chemical reagent position it at the intersection of several research domains. chemkraft.irwintzell-fried.com
Chemistry and Materials Science: Collaborative research can lead to the design of novel polymers with enhanced thermal stability and mechanical strength, using this compound as a polymerization catalyst. wintzell-fried.com There is also potential in developing new advanced coatings and corrosion inhibitors. chemkraft.ir
Electrochemistry and Engineering: The development of next-generation energy storage devices, such as improved lithium-ion batteries, relies on optimizing electrolyte composition, where fluoroboric acid and its salts play a key role. wintzell-fried.com Further research into its use in electroplating can lead to more efficient and environmentally friendly metal finishing processes. wikipedia.org
Environmental Science and Chemical Engineering: There is a significant opportunity to develop greener chemical processes. This includes creating more sustainable methods for producing this compound and expanding its use as a safer alternative to more hazardous chemicals like hydrofluoric acid in industrial applications such as metal etching. chemkraft.irrbpchemical.com
Organic Synthesis and Pharmaceutical/Agrochemical Development: As a catalyst and fluorinating agent, it is integral to synthesizing complex organic molecules that form the basis of new drugs and crop protection agents. wintzell-fried.comresearchgate.net
These interdisciplinary collaborations are essential for unlocking the full potential of this compound and addressing key technological and environmental challenges.
Q & A
Q. What safety protocols are critical when handling tetrafluoroboric acid (HBF₄) in laboratory settings?
HBF₄ is highly corrosive and generates toxic HF upon decomposition. Key protocols include:
- Use of PPE (acid-resistant gloves, goggles, lab coats) and fume hoods to prevent skin/eye contact and vapor inhalation .
- Storage in chemically resistant containers (e.g., polyethylene) away from heat to avoid decomposition .
- Immediate neutralization of spills with calcium carbonate or specialized HF spill kits .
Q. How does HBF₄ stability vary under different pH and solvent conditions?
HBF₄ is stable in acidic aqueous solutions but hydrolyzes in neutral/basic conditions. For example:
Q. What role does HBF₄ play in adjusting reaction pH while minimizing side reactions?
HBF₄ provides strong acidity (pH ~0.1 at 20°C) without introducing nucleophilic anions (e.g., Cl⁻ or SO₄²⁻). This is critical in:
Q. What decomposition products form under thermal stress, and how are they monitored?
Above 50°C, HBF₄ decomposes into HF and boron oxides. Monitoring methods include:
- Thermogravimetric analysis (TGA) to track mass loss .
- Fluoride ion-selective electrodes or NMR to detect HF release .
Advanced Research Questions
Q. How can HBF₄ optimize MXene synthesis via electrochemical etching?
HBF₄ replaces hazardous HF in MXene fabrication by selectively etching aluminum from Ti₃AlC₂. Key parameters:
Q. Why is HBF₄ preferred over TFA or HCl in amine deprotection reactions?
HBF₄ forms stable tetrafluoroborate salts with amines, which:
- Improve solubility in non-polar solvents for subsequent reactions .
- Avoid residual acidity issues common with TFA, enabling direct use in polymerization initiators .
Q. How does HBF₄ enhance electrochemical polymerization efficiency?
HBF₄’s low nucleophilicity and high conductivity facilitate:
- Stable diazonium salt formation, enabling controlled radical polymerization of fluorinated monomers .
- In-situ generation of initiating species (e.g., aryl radicals) without side reactions .
Q. What analytical methods resolve contradictions in HBF₄’s dual role as a stabilizer vs. fluorinating agent?
Q. How does HBF₄ influence photoredox catalyst performance in organic synthesis?
HBF₄ stabilizes cationic acridinium photocatalysts by forming non-coordinating counterions, which:
- Extend catalyst lifetime by preventing aggregation .
- Enhance light absorption efficiency via charge-transfer interactions .
Q. What strategies mitigate HBF₄ decomposition in high-temperature applications?
- Cooling systems : Maintain reactions below 30°C to suppress HF release .
- In-situ neutralization : Add calcium carbonate to scavenge liberated HF .
Data Contradiction Analysis
- vs. 8 : HBF₄ acts as a stabilizer in nanocrystal synthesis but as an etchant in MXene fabrication. Resolution: The role depends on reaction pH and the presence of competing fluorinating agents (e.g., NH₄F in nanocrystal synthesis vs. electrochemical Al dissolution in MXenes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
